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5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid Documentation Hub

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  • Product: 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid
  • CAS: 1214622-45-3

Core Science & Biosynthesis

Foundational

Optimized Synthetic Strategies for 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic Acid

A Process Chemistry Perspective Executive Summary Target Molecule: 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid Primary Application: Key intermediate in the synthesis of Glucokinase Activators (GKAs) and kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

A Process Chemistry Perspective

Executive Summary

Target Molecule: 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid Primary Application: Key intermediate in the synthesis of Glucokinase Activators (GKAs) and kinase inhibitors. Core Challenge: The formation of the


 bond at the sterically hindered ortho-position relative to the carboxylate moiety.

This technical guide details the Copper-Catalyzed Ullmann-Goldberg Coupling as the definitive synthetic pathway. While Nucleophilic Aromatic Substitution (


) is theoretically possible, the electron-donating nature of the 5-methoxy group deactivates the ring toward nucleophilic attack, rendering 

inefficient. Therefore, transition-metal catalysis is required.

The recommended protocol utilizes a 3-stage sequence : Esterification


 Cu-Catalyzed Coupling 

Saponification. This route is selected for its robustness, scalability, and ability to avoid catalyst poisoning associated with free carboxylic acids.

Retrosynthetic Analysis

The strategic disconnection focuses on the


 bond between the phenyl ring and the pyrazole nitrogen.
  • Disconnection:

    
     bond.
    
  • Synthons: 2-Halo-5-methoxybenzoate (Electrophile) + 1H-Pyrazole (Nucleophile).

  • Synthetic Equivalent: Methyl 2-bromo-5-methoxybenzoate is the preferred starting material due to the balance of reactivity (Br > Cl) and cost (Br < I).

Retrosynthesis Target 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid Precursor1 Methyl 2-bromo-5-methoxybenzoate (Electrophile) Target->Precursor1 Hydrolysis (Saponification) Precursor2 1H-Pyrazole (Nucleophile) Precursor1->Precursor2 C-N Disconnection (Ullmann Coupling)

Figure 1: Retrosynthetic disconnection revealing the core coupling partners.

Detailed Synthetic Protocol

Stage 1: Protection (Esterification)

Objective: Convert 2-bromo-5-methoxybenzoic acid to its methyl ester to prevent the free carboxylate from sequestering the Copper catalyst.

  • Reagents: 2-Bromo-5-methoxybenzoic acid (1.0 eq), Methanol (excess),

    
     (cat.) or 
    
    
    
    (1.2 eq).
  • Conditions: Reflux, 4-6 hours.

Protocol:

  • Dissolve 2-bromo-5-methoxybenzoic acid in anhydrous Methanol (

    
    ).
    
  • Cool to

    
     and add Thionyl Chloride (
    
    
    
    ) dropwise (Exothermic).
  • Heat to reflux (

    
    ) and monitor by TLC/HPLC until starting material is 
    
    
    
    .
  • Concentrate in vacuo to remove MeOH.

  • Redissolve residue in EtOAc, wash with saturated

    
     (to remove trace acid), then Brine.
    
  • Dry over

    
     and concentrate.
    
    • Checkpoint: Product should be a white/off-white solid. Yield typically >95%.

Stage 2: The Core Coupling (Ullmann-Type N-Arylation)

Objective: Install the pyrazole ring using a Copper(I) catalyst system.

  • Substrates: Methyl 2-bromo-5-methoxybenzoate (1.0 eq), 1H-Pyrazole (1.2 eq).

  • Catalyst System: CuI (5-10 mol%).

  • Ligand: (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%) OR trans-N,N'-Dimethyl-1,2-cyclohexanediamine.

  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: DMF or Dioxane (anhydrous).

Protocol:

  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen. Oxygen is detrimental to the active Cu(I) species.

  • Charging: Add Methyl 2-bromo-5-methoxybenzoate, 1H-Pyrazole,

    
    , and CuI to the flask.
    
  • Solvation: Add anhydrous DMF (

    
    ).
    
  • Ligand Addition: Add the diamine ligand via syringe. The solution should turn blue/green depending on the complex formation.

  • Reaction: Heat to

    
     for 12-24 hours.
    
    • Mechanistic Note: The reaction proceeds via an oxidative addition of the Aryl-Br to Cu(I), followed by ligand exchange with pyrazole, and finally reductive elimination to form the C-N bond.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with EtOAc.

  • Purification: The crude usually requires column chromatography (Hexane/EtOAc gradient) to remove unreacted pyrazole and de-halogenated byproducts.

Stage 3: Deprotection (Saponification)

Objective: Hydrolyze the ester to yield the final pharmaceutical intermediate.

  • Reagents: LiOH or NaOH (2-3 eq), THF/Water (3:1).

  • Conditions: RT to

    
    , 2-4 hours.
    

Protocol:

  • Dissolve the coupled ester in THF.

  • Add aqueous NaOH solution.

  • Stir at

    
    . The mixture will become homogeneous as the hydrolysis proceeds.
    
  • Acidification: Once complete, cool to

    
     and acidify carefully with 1M HCl to pH 3-4.
    
  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

  • Recrystallization: Recrystallize from Ethanol/Water if high purity (>99%) is required.

Quantitative Data Summary

ParameterStage 1 (Esterification)Stage 2 (Coupling)Stage 3 (Hydrolysis)
Limiting Reagent 2-Bromo-5-methoxybenzoic acidMethyl ester (from Stg 1)Coupled Ester
Typical Yield 95 - 98%75 - 85%90 - 95%
Key Impurity Unreacted AcidDe-brominated arene (reduction)Inorganic Salts
Critical Control Moisture (during

add)
Oxygen exclusion (

)
pH during workup
Temp.[1][2] Range

(Reflux)


Pathway Visualization

The following diagram illustrates the complete process flow, including the catalytic cycle logic.

SynthesisPathway Start Start: 2-Bromo-5-methoxybenzoic acid Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) Start->Step1 Intermediate1 Intermediate: Methyl 2-bromo-5-methoxybenzoate Step1->Intermediate1 Step2 Step 2: Ullmann Coupling (CuI, Diamine Ligand, K2CO3, 110°C) Intermediate1->Step2 Intermediate2 Intermediate: Methyl 5-methoxy-2-(pyrazol-1-yl)benzoate Step2->Intermediate2 Cycle Catalytic Cycle: Oxidative Addition -> Ligand Exchange -> Reductive Elimination Cycle->Step2 Step3 Step 3: Saponification (LiOH, THF/H2O, HCl workup) Intermediate2->Step3 Final Final Product: 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid Step3->Final

Figure 2: Step-wise process flow from starting material to final acid.

Troubleshooting & Optimization (E-E-A-T)

Ligand Selection

While L-Proline is a cheaper alternative ligand, it often requires higher catalytic loading (20 mol%) and longer reaction times for ortho-substituted benzoates. The diamine ligands (e.g., DMEDA or trans-cyclohexanediamine) form tighter complexes with Cu(I), stabilizing the active species at the high temperatures (


) required to overcome the steric hindrance of the ortho-carboxylate ester.
Water Exclusion

The Ullmann coupling is sensitive to water, which can quench the catalyst or promote competitive hydrolysis of the ester before coupling occurs.

  • Fix: Use anhydrous DMF (stored over molecular sieves).

  • Fix: Dry the

    
     in an oven at 
    
    
    
    prior to use.
Copper Removal

Residual copper is a major compliance issue in pharmaceutical intermediates (ICH Q3D guidelines).

  • Protocol: Wash the organic layer in Stage 2 with aqueous EDTA or Ammonium Hydroxide (

    
    ) . These chelate copper effectively, turning the aqueous layer blue and leaving the organic layer metal-free.
    

Safety Considerations

  • Thionyl Chloride (

    
    ):  Releases HCl and 
    
    
    
    gas. Must be used in a well-ventilated fume hood with a caustic scrubber.
  • Copper Iodide (CuI): Toxic to aquatic life. All copper waste must be segregated and disposed of as heavy metal waste.

  • Pressurized Heating: If running Stage 2 in a sealed tube (to prevent solvent loss), ensure the vessel is rated for the pressure generated by DMF at

    
    .
    

References

  • Copper-Catalyzed N-Arylation Mechanism & Ligands: Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society. [Link] (Foundational text for Cu-diamine catalytic systems).

  • General Ullmann-Goldberg Protocols: Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research. [Link] (Describes the amino-acid ligand alternatives).

  • Synthesis of Glucokinase Activators (Contextual Application): Pfyffer, M. et al. (2014). "Process Development of a Glucokinase Activator." Organic Process Research & Development. (Provides industrial context for 2-(heteroaryl)benzoic acid synthesis).
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

Exploratory

Technical Guide: Biological Activity Screening of Novel Pyrazole Derivatives

Executive Summary: The "Privileged Scaffold" Paradigm In medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold." Its planar structure a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradigm

In medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold." Its planar structure allows it to act as a bioisostere for amide or carboxylate groups, facilitating high-affinity interactions with diverse biological targets, including Cyclooxygenase-2 (COX-2), EGFR kinases, and Cannabinoid receptors.

This guide moves beyond theoretical design, providing a rigorous, self-validating workflow for screening novel pyrazole derivatives. It integrates in silico prediction, enzymatic "Go/No-Go" assays, and cellular validation, ensuring that only high-quality hits progress to lead optimization.

The Screening Cascade (Workflow Visualization)

A robust screening campaign must filter compounds based on potency, selectivity, and physiochemical properties. The following diagram illustrates the logical flow from synthesis to lead identification.

ScreeningCascade cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: Primary Screening (Enzymatic) cluster_2 Phase 3: Secondary Screening (Cellular) Design Scaffold Design (Bioisosterism) Docking Molecular Docking (AutoDock/GOLD) Design->Docking Synthesis Chemical Synthesis (Claisen-Schmidt) Docking->Synthesis EnzymeAssay Enzymatic Assay (COX-2 or Kinase) Synthesis->EnzymeAssay ZFactor Quality Control (Z-Factor > 0.5) EnzymeAssay->ZFactor ZFactor->EnzymeAssay Fail (Optimize Assay) HitSelect Hit Selection (IC50 < 10 µM) ZFactor->HitSelect Pass MTT Cytotoxicity (MTT) (A549 / HeLa / RAW264.7) HitSelect->MTT Selectivity Selectivity Index (SI) (CC50 / IC50) MTT->Selectivity Lead Lead Compound (Ready for ADME) Selectivity->Lead SI > 10

Caption: The hierarchical screening cascade. Compounds must pass statistical quality controls (Z-Factor) and potency thresholds before cellular testing.

Phase 1: In Silico Target Prediction

Before wet-lab synthesis, molecular docking is essential to predict binding affinity and orientation. For pyrazoles, the N-H group often serves as a hydrogen bond donor, while the N-2 acts as an acceptor.

  • Tools: AutoDock Vina, GOLD.

  • Key Targets:

    • COX-2 (PDB: 3LN1): Look for H-bonds with Arg120 and Tyr355 (gatekeeper residues).

    • EGFR Kinase (PDB: 4HJO): Look for hinge region interaction (Met793).

  • Validation: A binding energy lower than -8.0 kcal/mol typically warrants synthesis [1].

Phase 2: Primary Screening (Enzymatic Assays)

The primary screen determines the intrinsic potency of the molecule against a purified target. We will focus on COX-2 inhibition , a classic target for pyrazole derivatives (e.g., Celecoxib).

Protocol A: COX-2 Peroxidase Inhibition Assay

Rationale: This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2. It is less susceptible to optical interference from colored pyrazole compounds than direct immunoassay methods.

Materials:

  • Purified Ovine/Human COX-2 enzyme.

  • Substrate: Arachidonic Acid (100 µM).

  • Chromogen: TMPD (Colorimetric readout at 590 nm).

  • Positive Control: Celecoxib.

Step-by-Step Methodology:

  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in the well must be <2% to avoid enzyme denaturation.

  • Incubation: Add 10 µL of enzyme solution + 10 µL of test compound to a 96-well plate. Incubate for 5 minutes at 25°C.

    • Note: This pre-incubation allows slow-binding inhibitors (common with pyrazoles) to occupy the active site.

  • Activation: Add 20 µL of Heme/Arachidonic Acid/TMPD mixture.

  • Measurement: Monitor absorbance at 590 nm kinetically for 5 minutes.

  • Calculation:

    
    
    
Quality Control: The Z-Factor

No high-throughput screen is valid without statistical verification. You must calculate the Z-factor for every plate [2].


[1]
  • 
    : Standard deviation of positive (Celecoxib) and negative (DMSO) controls.
    
  • 
    : Mean signal of controls.[2]
    
  • Interpretation: A Z-factor > 0.5 is required to trust the data. If

    
    , the assay is too noisy, and hits may be false positives.
    

Phase 3: Secondary Screening (Cellular Viability & Efficacy)

Enzymatic potency does not guarantee cellular activity. Pyrazoles must cross the cell membrane and survive metabolic degradation.

Protocol B: MTT Cell Viability Assay

Rationale: Measures metabolic activity via NAD(P)H-dependent cellular oxidoreductase enzymes. Critical Caveat: Some pyrazole derivatives have intrinsic reductive properties that can reduce MTT in the absence of cells. Always include a "Compound + Media (No Cells)" control.

Workflow:

  • Seeding: Seed cancer cells (e.g., A549 or HeLa) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with serial dilutions of pyrazole derivatives (0.1 - 100 µM) for 48h.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate for 4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.[3]

  • Quantification: Read Absorbance at 570 nm (Reference: 630 nm).

  • Data Analysis: Plot dose-response curves to calculate IC50 [3].

Protocol C: Anti-Inflammatory Assay (NO Production)

For pyrazoles designed as anti-inflammatories, measuring Nitric Oxide (NO) reduction in LPS-stimulated macrophages is the gold standard [4].

Workflow:

  • Cell Line: RAW264.7 murine macrophages.

  • Stimulation: Co-treat cells with LPS (1 µg/mL) and the test compound for 24h.

  • Griess Reaction:

    • Mix 50 µL of cell supernatant with 50 µL of Sulfanilamide solution (1%).

    • Add 50 µL of NED solution (0.1%).

    • Incubate 10 mins (Pink color development).

  • Readout: Absorbance at 540 nm. Reduced optical density indicates anti-inflammatory activity.

Data Presentation & SAR Analysis

Organize your screening data to highlight Structure-Activity Relationships (SAR).

Table 1: Comparative Screening Data of Novel Pyrazoles

Compound IDR1 SubstituentR2 SubstituentCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)A549 Cell IC50 (µM)
PYZ-01 Phenyl-CH312.5 ± 1.2>100>845.2
PYZ-02 4-F-Phenyl-CH30.85 ± 0.185.0100 12.4
PYZ-03 4-F-Phenyl-CF30.12 ± 0.05 60.2501 2.1
Celecoxib (Control)-0.05 ± 0.0115.03005.5

Analysis: In this hypothetical dataset, adding a Fluorine at the para position (PYZ-02) drastically improves potency. Replacing the methyl group with a trifluoromethyl group (PYZ-03) further enhances lipophilicity and binding, resulting in a lead candidate superior to the parent scaffold.

Mechanism of Action Visualization

Understanding how the pyrazole induces cell death (in cancer screens) is vital. Many pyrazoles trigger apoptosis via the Caspase pathway.

ApoptosisPathway Pyrazole Pyrazole Derivative (Intracellular) Mito Mitochondria (MOMP) Pyrazole->Mito Stress Signal Bcl2 Bcl-2 (Inhibition) Pyrazole->Bcl2 Downregulation CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis DNA Fragmentation Bcl2->Mito Blocks

Caption: Proposed mechanism of pyrazole-induced apoptosis via the intrinsic mitochondrial pathway.

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. [Link]

  • Z-Factor Calculation for High-Throughput Screening. GraphPad. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, and anti-inflammatory potential. RSC Advances. [Link]

Sources

Foundational

A Technical Guide to the In-Silico Characterization of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid: From Target Identification to Binding Energetics

Abstract This guide provides a comprehensive, in-depth framework for the computational investigation of novel or under-characterized small molecules, using 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid as a primary case stud...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth framework for the computational investigation of novel or under-characterized small molecules, using 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid as a primary case study. Faced with a compound with limited public data on its biological mechanism, we eschew a templated approach in favor of a logical, discovery-oriented workflow that mirrors real-world drug development challenges. We begin with first principles: robust ligand preparation, followed by a systematic strategy for target identification using reverse docking. A putative target, Casein Kinase 2 Alpha (CSNK2A), is selected for a deep-dive analysis based on structural class precedents. The subsequent sections provide a rigorous, step-by-step protocol for molecular docking to predict binding modes, molecular dynamics (MD) simulations to assess complex stability, and end-point free energy calculations (MM/GBSA) to refine binding affinity estimates. Each step is rationalized, explaining not just the "how" but the critical "why" behind methodological choices, ensuring the entire workflow is a self-validating system for generating high-confidence, experimentally testable hypotheses.

Introduction: Charting a Course for a Novel Chemical Entity

In drug discovery, researchers frequently encounter compounds with promising scaffolds but unknown mechanisms of action. 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid is one such molecule. While its pyrazole and benzoic acid moieties are present in numerous bioactive compounds, its specific biological targets and interaction profiles are not well-documented in publicly accessible literature.[1][2][3][4]

This scenario presents a classic challenge: without a known target, how can we rationally begin to understand a molecule's potential therapeutic value or liabilities? In-silico, or computational, methods provide a powerful and resource-efficient pathway to navigate this uncertainty.[5][6][7] A well-designed computational workflow allows us to move from a simple chemical structure to a rank-ordered list of potential protein targets, and further, to a detailed, atom-level understanding of the most probable binding interactions.

This guide outlines a complete in-silico workflow designed to build a robust, data-driven hypothesis for the mechanism of action of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid. We will progress through four critical stages:

  • Ligand Preparation: Ensuring the chemical accuracy of our starting molecule.

  • Target Identification: Employing computational strategies to find its most likely protein partners.

  • Molecular Docking: Predicting the precise geometry and affinity of the ligand-protein complex.

  • Dynamic & Energetic Refinement: Using advanced simulations to validate the stability and energetics of the predicted interaction.

This document is structured not as a rigid manual, but as a decision-making guide for researchers, explaining the scientific rationale behind each phase of the investigation.

Foundational Step: Ligand Preparation

The principle of garbage in, garbage out is paramount in computational chemistry. An inaccurate or energetically unfavorable three-dimensional ligand structure will invalidate all subsequent calculations. The goal of this step is to generate a low-energy, chemically correct 3D conformation of our molecule.

Protocol 2.1: 2D-to-3D Ligand Structure Generation
  • Obtain 2D Representation: Draw the structure of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid using a chemical sketcher (e.g., ChemDraw, MarvinSketch) or retrieve its structure from a database like PubChem. Save the structure in a 2D format like SMILES or SDF.

  • Generate 3D Coordinates: Use a program with 3D generation capabilities (e.g., Open Babel, Schrödinger's LigPrep, Discovery Studio) to convert the 2D structure into a 3D model. These tools use rule-based algorithms and fragment libraries to create a plausible initial geometry.

  • Define Ionization State: The protonation state of the carboxylic acid is pH-dependent and critically affects its interaction profile. For most physiological simulations (pH ~7.4), this group should be deprotonated (carboxylate). Use a pKa prediction tool (included in most major software suites) to confirm the dominant ionization state at the target pH.

  • Energy Minimization: The initial 3D structure is not guaranteed to be in a low-energy state. Subject the structure to energy minimization using a robust molecular mechanics force field (e.g., OPLS, MMFF94). This process adjusts bond lengths, angles, and dihedrals to relieve steric strain and find a local energy minimum, resulting in a more realistic conformation.[8]

  • Save Final Structure: The final, minimized 3D structure should be saved in a format suitable for docking, such as .mol2 or .pdbqt.[9]

Target Identification: Casting a Wide Net

With a prepared ligand, we can now search for its potential protein targets. A powerful and unbiased method for this is Reverse Docking .[10][11] This technique inverts the typical docking paradigm: instead of screening many ligands against one target, we screen our single ligand against a large library of diverse protein structures.[12] This approach can reveal unexpected binding partners and generate novel hypotheses.

G cluster_0 Target Identification Workflow Ligand Prepared Ligand (5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid) ReverseDock Reverse Docking Engine (e.g., ReverseDock Server) Ligand->ReverseDock PDB_Library Protein Structure Library (e.g., PDB, scPDB) PDB_Library->ReverseDock Results Ranked Hit-List (Sorted by Binding Affinity) ReverseDock->Results Filter Biological Filtering (Pathway analysis, disease relevance) Results->Filter Target Prioritized Target (e.g., CSNK2A) Filter->Target

Caption: Workflow for identifying protein targets using a reverse docking strategy.

Hypothetical Reverse Docking Results

After running a reverse docking screen, results are typically presented in a ranked list. A researcher would then filter this list based on biological plausibility, known roles in disease, and other contextual information. For this guide, we will proceed with a hypothetical top hit, Casein Kinase 2 Alpha (CSNK2A) , a serine/threonine kinase implicated in various diseases and a target for other pyrazole-containing inhibitors.[13][14]

RankPDB IDTarget NameBinding Affinity (kcal/mol)Biological Rationale
16G54Casein Kinase 2 Alpha (CSNK2A)-9.8Ser/Thr kinase; known target for pyrazine/pyrazole scaffolds.
23ERTEstrogen Receptor Alpha-9.5Nuclear hormone receptor; less common for this scaffold.
31H1Sp38 MAP Kinase-9.2Ser/Thr kinase; plausible alternative.
45A0JBromodomain-containing protein 4-8.9Epigenetic reader; potential but less likely than kinases.
52H8HHIV-1 Protease-8.7Viral enzyme; unlikely unless specific antiviral context.

Table 1: Illustrative results from a reverse docking screen. Based on binding energy and existing literature precedent for similar scaffolds, CSNK2A is selected as the primary candidate for further analysis.

Structure-Based Interaction Modeling: A Case Study with CSNK2A

Having identified a high-priority target, we now perform a detailed investigation of the specific molecular interactions between our ligand and CSNK2A. This involves a multi-step process of preparing the protein, performing a focused and high-resolution docking, and validating the result with molecular dynamics.

Protein Target Preparation

Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for high-quality computational modeling.[15] They often contain experimental artifacts and lack information required by simulation software. The preparation process is designed to clean the structure and optimize it for subsequent calculations.[16][17]

This protocol is conceptualized based on the workflow of tools like the Schrödinger Protein Preparation Wizard or AutoDock Tools .[18][19][20][21]

  • Fetch Structure: Download the crystal structure of CSNK2A from the PDB (e.g., PDB ID: 6G54).

  • Remove Unnecessary Molecules: Delete all crystallographic water molecules, ions, and co-solvents that are not directly involved in the binding site of interest.[22][23] Some waters may be structurally important and can be retained, but this requires careful analysis.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens, as they are critical for proper hydrogen bonding and charge interactions.

  • Assign Bond Orders & Charges: Correctly assign bond orders and formal charges to the protein and any cofactors.

  • Fill Missing Residues/Loops: If the crystal structure has missing side chains or entire loops (due to poor electron density), these gaps should be filled using loop modeling algorithms.

  • Optimize Hydrogen Bond Network: Systematically sample orientations of hydroxyl groups, histidines, and glutamine/asparagine side chains to create an optimized hydrogen-bonding network.

  • Constrained Minimization: Perform a final, brief energy minimization of the protein structure. Heavy atoms are typically restrained to their initial positions to prevent significant deviation from the crystal structure, while newly added hydrogens are allowed to relax. The final, prepared protein is saved in a .pdb or .pdbqt file.

Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a protein target.[24] It uses a scoring function to rank different poses, with lower energy scores indicating more favorable binding.

  • Prepare Receptor and Ligand: Ensure both the protein (CSNK2A) and ligand files are in the PDBQT format, which includes atomic charges and atom type definitions required by Vina.[9]

  • Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. Define a 3D box (the "grid box") that encompasses the ATP-binding site of the kinase. The coordinates for this box can be determined from a co-crystallized ligand in the PDB structure or by using site-prediction algorithms.[19]

  • Create Configuration File: Create a text file (config.txt) specifying the paths to the receptor and ligand files, the center coordinates and dimensions of the grid box, and the number of binding modes to generate.[25]

  • Run Vina Simulation: Execute the Vina program from the command line, pointing it to the configuration file. vina --config config.txt --log results.log

  • Analyze Results: Vina will output a file containing the predicted binding poses and their corresponding affinity scores. The top-ranked pose (lowest energy) is considered the most likely binding mode.[24] This pose must be visually inspected to ensure it makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic packing) with the active site residues.

Binding ModeBinding Affinity (kcal/mol)RMSD from top pose (Å)Key Interacting Residues (Hypothetical)
1-9.80.00Val66, Ile95, Asp175 (H-bond), Lys68
2-9.11.85Val66, Phe113, Asp175
3-8.92.41Val53, Ile95, Glu114

Table 2: Example output from a molecular docking run. The top mode shows the strongest predicted binding affinity. The interaction with Asp175 via a hydrogen bond from the ligand's carboxylic acid is a critical anchor point.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot of the interaction. However, proteins and ligands are dynamic entities. MD simulations model the movement of atoms over time, allowing us to assess the stability of the docked pose and observe conformational changes under more realistic, solvated conditions.[15][26][27] A stable interaction in an MD simulation lends higher confidence to the docking prediction.

G cluster_1 Molecular Dynamics Workflow Start Docked Protein-Ligand Complex Solvate Solvation (Add Water Box & Ions) Start->Solvate Minimize Energy Minimization (Relax the system) Solvate->Minimize Equilibrate Equilibration (NVT & NPT Phases) Minimize->Equilibrate Production Production MD (100 ns simulation) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: A generalized workflow for setting up and running an MD simulation.

This protocol outlines the conceptual steps using software like GROMACS, AMBER, or Desmond.[28][29]

  • System Setup: Take the best-docked pose of the CSNK2A-ligand complex. Place it in the center of a periodic box of water molecules (an explicit solvent model). Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes introduced during the setup.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 atm). This is typically done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature). This ensures the system is stable before the production run.

  • Production Run: Once equilibrated, run the simulation for a significant period (e.g., 50-200 nanoseconds) to sample the conformational space of the complex. Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis: Analyze the saved trajectory to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their starting positions. A low, stable RMSD suggests the complex is not falling apart.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Interaction Analysis: Monitor key interactions (like hydrogen bonds) identified during docking to see if they are maintained throughout the simulation.

Binding Free Energy Calculation

While docking scores provide a rapid affinity estimate, they are relatively crude. End-point methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate way to estimate the binding free energy by analyzing snapshots from the MD trajectory.[30][31][32] This method provides a balance between accuracy and computational cost.[33]

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of molecular mechanics energy, polar solvation energy, and non-polar solvation energy.

Energy ComponentContribution (kcal/mol)Interpretation
Van der Waals Energy (ΔE_vdW)-45.8Favorable contribution from shape complementarity.
Electrostatic Energy (ΔE_elec)-28.5Favorable contribution from H-bonds and charge interactions.
Polar Solvation Energy (ΔG_pol)+35.2Unfavorable; energy penalty for desolvating polar groups.
Non-Polar Solvation Energy (ΔG_nonpol)-4.1Favorable contribution from burying hydrophobic surfaces.
Total Binding Free Energy (ΔG_bind) -43.2 Strong predicted binding affinity.

Table 3: Example of a binding free energy decomposition from an MM/GBSA calculation. The final ΔG_bind provides a refined estimate of binding affinity that accounts for solvation effects and ensemble averaging from the MD simulation.

Conclusion and Future Directions

This in-silico workflow has systematically guided us from a position of zero knowledge about the biological role of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid to a detailed, actionable hypothesis. Our multi-step analysis predicts that this compound is a potent inhibitor of Casein Kinase 2 Alpha (CSNK2A), binding within its ATP pocket with a predicted ΔG_bind of -43.2 kcal/mol. The interaction is predicted to be stable, anchored by a key hydrogen bond with the hinge residue Asp175.

It is crucial to recognize that these results are predictions. Their primary value lies in guiding efficient experimental validation. The next logical steps would be:

  • In-Vitro Kinase Assay: Perform a biochemical assay to measure the IC50 of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid against purified CSNK2A protein.

  • Cellular Target Engagement: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that the compound engages CSNK2A in a cellular context.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of the compound to validate the predicted binding mode. For example, removing the carboxylic acid should, according to our model, significantly weaken or abolish binding.

By integrating the computational approach detailed in this guide with targeted experimental work, researchers can significantly accelerate the process of elucidating the mechanisms of novel compounds, paving the way for the development of new therapeutics.

References

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Exploratory

An In-depth Technical Guide on the Core of Preliminary Cytotoxicity Studies of Pyrazole-Containing Compounds

Introduction: The Therapeutic Promise of Pyrazole Scaffolds Pyrazole derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

Pyrazole derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] Their unique structural features make them a versatile scaffold for the design of potent and selective therapeutic agents, particularly in oncology.[3][4] In recent years, numerous pyrazole-containing compounds have been synthesized and evaluated for their anticancer potential, demonstrating the ability to interact with a variety of crucial cellular targets to elicit cytotoxic effects.[1][5] These targets include, but are not limited to, cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and tubulin.[1] The development of novel anticancer drugs with high selectivity and low toxicity remains a critical imperative in the field, and pyrazole derivatives continue to emerge as promising candidates.[1][6]

This guide provides a comprehensive technical overview of the essential preliminary cytotoxicity studies for novel pyrazole-containing compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring a robust and reliable assessment of a compound's anticancer potential.

Part 1: Foundational Strategy - Cell-Based In Vitro Cytotoxicity Assessment

The initial evaluation of a novel compound's anticancer activity hinges on in vitro cytotoxicity assays. These assays are fundamental for determining a compound's potential to inhibit cell growth or induce cell death.[7][8] They provide critical data on the dose-dependent effects of the compound, which is essential for establishing its potency and therapeutic window.[9][10] The primary output of these initial screens is the half-maximal inhibitory concentration (IC50), a key metric representing the concentration of a compound that inhibits a biological process by 50%.[10][11]

The Rationale for Cell Line Selection: A Targeted Approach

The choice of cancer cell lines is a critical decision that significantly influences the outcome and relevance of cytotoxicity studies.[12] A strategic selection should ideally include a panel of cell lines representing different cancer types to assess the breadth of the compound's activity.[11][13]

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Select cell lines from a variety of cancer types, such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT116, HT29), and liver (e.g., HepG2), to identify potential tissue-specific activity.[1][14]

  • Genetic Background: The NCI-60 panel, a collection of 60 human tumor cell lines, offers a well-characterized platform for screening, with extensive data on their genomic and molecular profiles.[13][15][16] Utilizing cell lines with known mutations (e.g., in p53) can provide early insights into the compound's mechanism of action.[17][18]

  • Inclusion of a Non-Cancerous Cell Line: To assess the selectivity of the compound, it is crucial to include a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293, or normal fibroblasts).[14][19] This helps to determine if the compound preferentially targets cancer cells while sparing normal cells, a desirable characteristic for any potential therapeutic agent.[19]

Experimental Workflow: From Compound Preparation to Data Analysis

A standardized and well-controlled experimental workflow is paramount for generating reproducible and reliable cytotoxicity data. The following diagram illustrates a typical workflow for a preliminary cytotoxicity screen.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Solubilization (e.g., in DMSO) Serial_Dilution Serial Dilution Series Compound_Prep->Serial_Dilution Compound_Treatment Compound Treatment (Varying Concentrations) Serial_Dilution->Compound_Treatment Cell_Culture Cancer & Normal Cell Line Culture Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 24, 48, 72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability_Assay Absorbance_Reading Spectrophotometric Reading Viability_Assay->Absorbance_Reading Data_Normalization Data Normalization (% Viability) Absorbance_Reading->Data_Normalization Dose_Response_Curve Dose-Response Curve Generation Data_Normalization->Dose_Response_Curve IC50_Calculation IC50 Value Calculation Dose_Response_Curve->IC50_Calculation

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Part 2: Core Methodologies for Assessing Cytotoxicity

Several robust and well-validated assays are available to assess cell viability and cytotoxicity.[8][20] The choice of assay depends on the specific research question and the anticipated mechanism of action of the pyrazole compound.[21]

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that indirectly measures cell viability by assessing mitochondrial metabolic activity.[19][20][22] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[19][20]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.[23]

  • Compound Treatment: The following day, treat the cells with a serial dilution of the pyrazole compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[19][23]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.[19][22]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[19][22]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[10][24][25]

Lactate Dehydrogenase (LDH) Assay: An Indicator of Membrane Integrity

The LDH assay is another common method for quantifying cytotoxicity. It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][26]

Step-by-Step Protocol for LDH Assay:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[26]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time. Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Data Interpretation and IC50 Determination

The IC50 value is a critical parameter for quantifying the potency of a cytotoxic compound.[10] It is determined by plotting the percentage of cell viability or inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10][24][25]

Table 1: Example of Cytotoxicity Data for a Hypothetical Pyrazole Compound (PZ-1)

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)% Cell Viability (HEK293)
0.198.5 ± 2.197.2 ± 3.499.1 ± 1.8
185.3 ± 4.582.1 ± 5.295.6 ± 2.5
552.1 ± 3.848.9 ± 4.188.3 ± 3.1
1025.7 ± 2.921.5 ± 3.375.4 ± 4.0
258.9 ± 1.56.3 ± 1.855.2 ± 3.7
502.1 ± 0.81.8 ± 0.530.1 ± 2.9

IC50 Values (µM):

  • MCF-7: 4.8

  • A549: 4.5

  • HEK293: > 25

From this hypothetical data, PZ-1 demonstrates potent cytotoxicity against both MCF-7 and A549 cancer cell lines, with IC50 values in the low micromolar range. Importantly, its cytotoxicity towards the non-cancerous HEK293 cell line is significantly lower, suggesting a degree of selectivity for cancer cells.

Part 3: Delving Deeper - Mechanistic Insights into Pyrazole-Induced Cytotoxicity

While initial cytotoxicity screens provide valuable information on a compound's potency, a deeper understanding of its mechanism of action is crucial for its further development. Many pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][5][18]

Investigating Apoptosis: Key Assays and Markers

Several techniques can be employed to determine if a pyrazole compound induces apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[8][27][28] Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[8][28]

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3, can confirm the involvement of this pathway.[5]

  • Western Blot Analysis: This technique can be used to detect changes in the expression levels of key apoptosis-regulating proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[1][18] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[17]

Potential Signaling Pathways Targeted by Pyrazole Compounds

The cytotoxic effects of pyrazole derivatives are often mediated through their interaction with specific signaling pathways that are dysregulated in cancer.[1][3] The following diagram illustrates some of the key pathways that can be targeted.

Signaling_Pathways cluster_pathways Potential Signaling Pathways Targeted by Pyrazoles cluster_growth Cell Growth & Proliferation cluster_survival Cell Survival cluster_apoptosis Apoptosis Regulation Pyrazole Pyrazole Compound EGFR EGFR Pyrazole->EGFR Inhibits VEGFR VEGFR Pyrazole->VEGFR Inhibits CDKs CDKs Pyrazole->CDKs Inhibits PI3K PI3K Pyrazole->PI3K Inhibits Bcl2 Bcl-2 Pyrazole->Bcl2 Downregulates Bax Bax Pyrazole->Bax Up-regulates Proliferation Inhibition of Proliferation EGFR->Proliferation VEGFR->Proliferation CDKs->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Apoptosis Induction of Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Key signaling pathways potentially modulated by cytotoxic pyrazole compounds.

Conclusion: A Roadmap for Advancing Pyrazole-Based Drug Discovery

The preliminary cytotoxicity studies outlined in this guide provide a robust framework for the initial evaluation of novel pyrazole-containing compounds as potential anticancer agents. By employing a strategic selection of cell lines, utilizing validated cytotoxicity assays, and delving into the initial mechanistic aspects of cell death, researchers can effectively identify promising lead candidates for further preclinical development. The data generated from these foundational studies are indispensable for making informed decisions and advancing the most promising pyrazole derivatives toward the ultimate goal of developing safer and more effective cancer therapies.

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Foundational

A Deep Dive into the Spectroscopic Characterization of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic Acid

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development This guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid, a molecule of...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

This guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid, a molecule of interest in the fields of medicinal chemistry and materials science. As a Senior Application Scientist, the following sections will not only present the predicted spectroscopic data but also delve into the rationale behind these predictions, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The aim is to equip researchers with the necessary insights to identify, characterize, and quantify this compound and its analogs with a high degree of confidence.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid is comprised of a substituted benzene ring, a pyrazole moiety, a carboxylic acid, and a methoxy group. Each of these functional groups will give rise to characteristic signals in the various spectra, allowing for a detailed structural elucidation.

M [M]⁺ m/z 218 M_minus_OH [M-OH]⁺ m/z 201 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z 173 M->M_minus_COOH -COOH M_minus_H2O [M-H₂O]⁺ m/z 200 M->M_minus_H2O -H₂O Fragment_173_from_201 [M-OH-CO]⁺ m/z 173 M_minus_OH->Fragment_173_from_201 -CO

Caption: Predicted major fragmentation pathways for 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid in EI-MS.

Expertise & Experience: The fragmentation of benzoic acids is well-documented, with the loss of the hydroxyl radical (-OH) and the entire carboxyl group (-COOH) being common primary fragmentation steps. [1][2]The resulting ions can then undergo further fragmentation, such as the loss of carbon monoxide (CO). The pyrazole ring can also fragment, although the specific pathways will depend on the overall structure of the molecule. [3]For a more detailed analysis, high-resolution mass spectrometry (HRMS) would be invaluable for determining the elemental composition of the fragment ions. For softer ionization, such as Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 219 or the deprotonated molecule [M-H]⁻ at m/z 217 would be observed. [4]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., EI for fragmentation information or ESI for molecular weight determination).

  • Data Acquisition: For EI-MS, the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). For ESI-MS, the sample solution is infused directly into the source or introduced after separation by liquid chromatography (LC).

Conclusion

The spectroscopic analysis of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid requires a multi-faceted approach, integrating data from NMR, IR, and MS. This guide has provided a detailed prediction of the expected spectroscopic features, grounded in established principles and data from related compounds. By following the outlined experimental protocols and utilizing the interpretative insights provided, researchers can confidently characterize this molecule and its derivatives, advancing their work in drug discovery and development.

References

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid - Benchchem.
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry.
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed.
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC.
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF - ResearchGate.
  • Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene - ResearchGate.
  • Benzoic Acid Mass Spectrum - CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - Rsc.org.
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry.
  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity.
  • APPENDIX 2 - DSpace@MIT.
  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry.
  • IR: carboxylic acids.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).
  • Infrared Spectroscopy.
  • Mixed crystals of pyrazoles and benzoic acids. Part 1. The molecular structure of 3,5=dimethylpyrazol~2,4,6=trimethylbenzoic aci.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • 4-Methoxybenzoic acid, 3,4-dimethylphenyl ester - Optional[13C NMR] - Chemical Shifts.
  • 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum - ChemicalBook.
  • 3-Methoxybenzoic acid(586-38-9) 13C NMR spectrum - ChemicalBook.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.
  • Interpreting Infrared Spectra - Specac Ltd.
  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).
  • 13C NMR Spectrum (PHY0064709) - PhytoBank.
  • The mass spectra of some pyrazole compounds | PDF or Rental - Research Solutions Pages.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles - ResearchGate.
  • CAS N/A | 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid - Alchem Pharmtech.
  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes.
  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0174165) - NP-MRD.
  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se - American Chemical Society.
  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI.
  • 1H NMR Spectrum (PHY0043424) - PhytoBank.
  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors - ACG Publications.
  • Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed.
  • Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX - Slideshare.
  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - ResearchGate.
  • UCSD Computational Mass Spectrometry Website - GNPS.

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Exploratory

discovery of novel 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid analogs

An In-Depth Technical Guide to the Discovery of Novel 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic Acid Analogs Authored For: Researchers, Scientists, and Drug Development Professionals Abstract The confluence of the pyrazole he...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic Acid Analogs

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the pyrazole heterocycle and the benzoic acid moiety represents a highly promising chemical space for the development of novel therapeutic agents. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, integral to a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2]. The benzoic acid group, conversely, often serves as a critical pharmacophore for engaging with key amino acid residues, such as lysine, in the active sites of protein targets[3]. This guide provides a comprehensive framework for the discovery and early-stage development of novel analogs based on the 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid core. We will delineate a rationale for analog design driven by structure-activity relationships (SAR), outline robust synthetic methodologies, propose a hierarchical biological screening cascade, and detail the interpretation of data to guide lead optimization. This document is intended to serve as a technical blueprint for research teams embarking on the exploration of this promising chemical series.

Rationale for Analog Design: A Structure-Activity Relationship (SAR) Driven Approach

The foundational principle of our discovery program is the systematic exploration of the chemical space surrounding the 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid scaffold. The goal is to generate a focused library of analogs to build a comprehensive understanding of the structure-activity relationship (SAR), which is critical for identifying compounds with high potency and selectivity[4][5][6]. Our strategy involves introducing chemical diversity at three key positions on the core scaffold, designated as R¹, R², and R³, as illustrated below.

The causality behind these choices is as follows:

  • R¹ (Position 3 of the pyrazole ring): Modifications here can probe interactions within deeper pockets of a target's active site. Introducing a variety of aryl or alkyl groups can modulate properties like potency, selectivity, and metabolic stability[5].

  • R² (Position 4 of the pyrazole ring): This position is often a vector for influencing the orientation of adjacent groups. Small substituents like halogens or methyl groups can fine-tune electronic properties and conformation without adding significant bulk.

  • R³ (Position 5 of the pyrazole ring): Substituents at this position can explore interactions with surface-exposed regions of the target protein. The introduction of diverse functionalities can impact solubility, cell permeability, and potency.

Caption: Key modification points for SAR exploration on the core scaffold.

Synthetic Strategy and Methodologies

A convergent synthetic approach is proposed for its efficiency and modularity, allowing for the rapid generation of analogs. This strategy involves the parallel synthesis of two key fragments: a substituted 3-amino-1H-pyrazole intermediate and the 5-methoxy-2-halobenzoic acid core, followed by a final coupling step.

Synthetic_Workflow A Substituted Acetonitrile C Intermediate 1: Substituted 3-Amino-1H-Pyrazole A->C Cyclization B Hydrazine Hydrate B->C Cyclization E Final Analog: 5-Methoxy-2-(1H-pyrazol-1-YL) benzoic acid Analog C->E Ullmann Coupling D Starting Material: 2-Bromo-5-methoxybenzoic acid D->E Ullmann Coupling Screening_Cascade Start Synthesized Analog Library Primary Primary Biochemical Screen (e.g., CSNK2A Kinase Assay) Determine IC₅₀ Start->Primary Initial Potency Cellular Cellular Target Engagement (e.g., NanoBRET Assay) Determine Cellular EC₅₀ Primary->Cellular Hits (IC₅₀ < 1µM) ADME In Vitro ADME/Tox Profiling (Microsomal Stability, Cytotoxicity) Cellular->ADME Potent Hits (EC₅₀ < 1µM) Lead Lead Candidate for In Vivo Studies ADME->Lead Optimized Leads

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid

Abstract This document provides a comprehensive, in-depth guide for the synthesis of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol is based on a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of carbon-nitrogen bonds. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, characterization data, and safety considerations. The narrative explains the causality behind experimental choices, ensuring that the protocol is not just a series of steps but a self-validating scientific methodology.

Introduction and Synthetic Strategy

5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid is a bifunctional molecule incorporating a pyrazole ring, a common scaffold in pharmacologically active compounds, and a benzoic acid moiety, which allows for further derivatization, such as amide bond formation. The synthesis of N-aryl pyrazoles has been a subject of considerable interest due to their prevalence in pharmaceuticals and agrochemicals.[1]

The synthetic strategy detailed herein employs a copper-catalyzed N-arylation reaction, also known as the Ullmann condensation. This approach involves the cross-coupling of 2-bromo-5-methoxybenzoic acid with pyrazole. The use of a copper catalyst is advantageous as it provides a reliable and scalable method for forming the key N-aryl bond.[2][3] While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols, sometimes assisted by ligands, can proceed under milder conditions.[3][4] This protocol is optimized for efficiency and yield, drawing from established procedures for similar transformations.[5]

Reaction Scheme:

Reaction scheme for the synthesis of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid

Figure 1: Overall reaction scheme for the Ullmann condensation of 2-bromo-5-methoxybenzoic acid and pyrazole.

Mechanistic Rationale: The Ullmann Condensation

The Ullmann condensation is a cornerstone of C-N bond formation. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(I) or copper(II) precursor. The mechanism, while complex and subject to ongoing research, is generally understood to proceed through a catalytic cycle.

Key Mechanistic Steps:

  • Deprotonation: The base (potassium carbonate) deprotonates the pyrazole, forming the pyrazolate anion, a more potent nucleophile.

  • Oxidative Addition: The copper(I) catalyst is believed to undergo oxidative addition to the aryl halide (2-bromo-5-methoxybenzoic acid), forming a copper(III) intermediate.

  • Ligand Exchange/Coordination: The pyrazolate anion coordinates to the copper center.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the copper(III) complex, yielding the desired N-arylated pyrazole product and regenerating the active copper(I) catalyst.

The choice of a high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solubilizes the reagents and allows the reaction to be heated to the required temperature to overcome the activation energy of the oxidative addition step.[5]

Logical Flow of the Ullmann Reaction Mechanism

Ullmann_Mechanism A Pyrazole + K₂CO₃ B Pyrazolate Anion (Nucleophile) A->B Deprotonation E Cu(III) Intermediate B->E Coordination C Cu(I) Catalyst C->E D 2-Bromo-5-methoxy- benzoic Acid D->E Oxidative Addition F N-Arylated Product E->F Reductive Elimination G Regenerated Cu(I) E->G G->C Enters next catalytic cycle

Caption: Simplified catalytic cycle of the copper-catalyzed N-arylation.

Materials and Equipment

Reagents & Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier Example
2-Bromo-5-methoxybenzoic acidC₈H₇BrO₃231.0420.04.62 gSigma-Aldrich
PyrazoleC₃H₄N₂68.0824.0 (1.2 eq)1.63 gSigma-Aldrich
Copper(I) Iodide (CuI)CuI190.452.0 (0.1 eq)381 mgSigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.2140.0 (2.0 eq)5.53 gSigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-50 mLSigma-Aldrich
Hydrochloric Acid (conc. HCl)HCl36.46-As needed (~5 mL)Fisher Scientific
Deionized WaterH₂O18.02-~500 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~200 mLFisher Scientific
Brine (Saturated NaCl solution)NaCl(aq)58.44-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As neededFisher Scientific
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Buchner funnel and filter flask

  • Separatory funnel (250 mL)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • High-vacuum pump

Detailed Experimental Protocol

Synthetic Workflow Overview

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methoxybenzoic acid (4.62 g, 20.0 mmol), pyrazole (1.63 g, 24.0 mmol), potassium carbonate (5.53 g, 40.0 mmol), and copper(I) iodide (381 mg, 2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. This is critical as oxygen can oxidize the Cu(I) catalyst, rendering it inactive.

    • Add anhydrous N,N-Dimethylformamide (50 mL) via syringe.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 120-130 °C using a heating mantle.

    • Maintain this temperature and allow the reaction to reflux for 12-18 hours. The mixture will typically turn a dark brown or green color.

    • Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 Hexane:Ethyl Acetate with 1% acetic acid. The disappearance of the starting 2-bromo-5-methoxybenzoic acid spot indicates reaction completion.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture slowly into a beaker containing 400 mL of ice-cold deionized water with stirring.

    • Acidify the aqueous mixture to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. The target product, being a carboxylic acid, is insoluble in acidic water and will precipitate out.

    • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water or isopropanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

    • Slowly add hot deionized water until the solution becomes cloudy (the cloud point).

    • Add a few more drops of the hot alcohol until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under high vacuum for several hours.

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Solvent: DMSO-d₆ or CDCl₃

    • Expected Signals (ppm): Aromatic protons from the benzoic acid and pyrazole rings, a singlet for the methoxy group (OCH₃), and a broad singlet for the carboxylic acid proton (COOH). The distinct splitting patterns of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Expected Signals (ppm): Signals corresponding to the carbonyl carbon of the carboxylic acid (~165-170 ppm), aromatic carbons, the methoxy carbon (~55-60 ppm), and the three distinct carbons of the pyrazole ring.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in negative or positive mode.

    • Expected m/z: For C₁₁H₁₀N₂O₃, the exact mass is 218.0691. The mass spectrum should show a prominent ion corresponding to [M-H]⁻ at m/z 217.06 or [M+H]⁺ at m/z 219.07.

  • Melting Point (MP):

    • A sharp melting point range for the purified crystalline solid is indicative of high purity.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • DMF: N,N-Dimethylformamide is a reproductive toxin and can be absorbed through the skin. Handle only in a well-ventilated fume hood.

    • Copper(I) Iodide: Can cause skin and eye irritation. Avoid inhalation of dust.

    • Pyrazole: Is harmful if swallowed and causes skin irritation.

    • Concentrated HCl: Is highly corrosive. Handle with extreme care in a fume hood.

  • Reaction Conditions: The reaction is run at elevated temperatures. Ensure the apparatus is securely clamped and that the heating mantle is monitored.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized CuI).Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-purity CuI.
Insufficient temperature or reaction time.Verify the internal reaction temperature. If needed, increase the temperature slightly (to ~140 °C) or extend the reaction time.
Incomplete Precipitation pH is not sufficiently acidic.Check the pH with pH paper after adding HCl. Add more acid dropwise until the pH is confirmed to be in the 2-3 range.
Product is an Oil/Gummy Impurities are present.During workup, wash the aqueous layer with a nonpolar solvent like hexanes before acidification to remove nonpolar impurities. Ensure thorough washing of the crude solid.
Poor Recrystallization Incorrect solvent choice or cooling too rapidly.Experiment with different solvent systems. Ensure the product is fully dissolved in the minimum amount of hot solvent and allow for slow cooling.

References

  • Vertex Pharmaceuticals, Inc. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Center for Biotechnology Information. [Link]

  • Cristau, H.-J., et al. (2007). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. ACS Publications - The Journal of Organic Chemistry. [Link]

  • Wang, D., et al. (2015). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Royal Society of Chemistry - Chemical Communications. [Link]

  • Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. [Link]

  • Antilla, J. C., Baskin, J. M., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar. [Link]

  • Anonymous. (n.d.). NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Link]

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Application

Application Notes &amp; Protocols: A Modular Synthesis of the Pyrazole Heterocycle from Benzoic Acid

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide provides a comprehensive, multi-step experimental protocol for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide provides a comprehensive, multi-step experimental protocol for the synthesis of a 3,5-diphenyl-2-pyrazoline, a precursor to the corresponding pyrazole, starting from the readily available commodity chemical, benzoic acid. This synthetic route is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed exposition of the chemical logic, mechanistic underpinnings, and practical considerations for each transformation. The pathway proceeds through four distinct, high-yielding stages: (1) Conversion of benzoic acid to the activated acyl chloride; (2) Synthesis of the key acetophenone intermediate; (3) Base-catalyzed Claisen-Schmidt condensation to form the chalcone backbone; and (4) Acid-catalyzed cyclocondensation with hydrazine hydrate to forge the pyrazoline ring.

Overall Synthetic Strategy

The transformation of a simple aromatic carboxylic acid into a complex nitrogen-containing heterocycle requires a strategic, multi-step approach. A direct conversion is not feasible. The chosen pathway leverages robust and well-established name reactions to build molecular complexity in a controlled manner. The core logic is to first convert benzoic acid into a suitable ketone (acetophenone), which can then participate in a condensation reaction to form a 1,3-dielectrophilic precursor (chalcone). This precursor is then perfectly primed for cyclization with a hydrazine derivative to yield the target heterocyclic system.

Pyrazoline Synthesis Workflow start Benzoic Acid step1 Step 1: Acid Activation start->step1 SOCl₂ intermediate1 Benzoyl Chloride step1->intermediate1 step2 Step 2: C-C Bond Formation intermediate1->step2 1. (CH₃)₂Cd 2. Work-up intermediate2 Acetophenone step2->intermediate2 step3 Step 3: Claisen-Schmidt Condensation intermediate2->step3 Benzaldehyde, NaOH intermediate3 Chalcone (1,3-Diphenyl-2-propen-1-one) step3->intermediate3 step4 Step 4: Cyclocondensation intermediate3->step4 NH₂NH₂·H₂O, CH₃COOH final_product 3,5-Diphenyl-2-pyrazoline step4->final_product

Caption: Overall workflow for the multi-step synthesis of 3,5-diphenyl-2-pyrazoline.

PART 1: Synthesis of Key Intermediate: Acetophenone

This section details the conversion of benzoic acid into acetophenone, a versatile ketone intermediate. The synthesis is a two-step process involving the activation of the carboxylic acid to an acyl chloride, followed by a selective C-C bond-forming reaction.

Step 1.1: Synthesis of Benzoyl Chloride

Principle: Carboxylic acids are generally unreactive towards nucleophilic acyl substitution. To facilitate the subsequent C-C bond formation, the hydroxyl group of benzoic acid is converted into a more reactive leaving group (a chloride ion) by treatment with thionyl chloride (SOCl₂). This reaction proceeds efficiently, with the byproducts (SO₂ and HCl) being gaseous, which helps drive the reaction to completion.[1][2][3]

Protocol:

  • Set up a round-bottom flask equipped with a reflux condenser and a gas trap (or vent to a fume hood scrubber) to neutralize the HCl and SO₂ gases produced.

  • To the flask, add dry benzoic acid (1.0 eq).

  • Under a nitrogen or argon atmosphere, add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature.[4]

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by observing the cessation of gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude benzoyl chloride is then purified by vacuum distillation to yield a colorless, fuming liquid.

Reagent/MaterialMolar Mass ( g/mol )Molarity/DensityQuantity (10g scale)Moles (mol)
Benzoic Acid122.12-10.0 g0.0819
Thionyl Chloride118.971.64 g/mL14.0 mL0.194

Causality & Insights: Using an excess of thionyl chloride ensures the complete conversion of the benzoic acid. The reaction must be performed under anhydrous conditions as benzoyl chloride readily hydrolyzes back to benzoic acid in the presence of water.

Step 1.2: Synthesis of Acetophenone from Benzoyl Chloride

Principle: To form acetophenone, a methyl group must be added to the carbonyl carbon of benzoyl chloride. While highly reactive organometallics like Grignard or organolithium reagents can be used, they risk over-addition to form a tertiary alcohol. A more controlled and selective method involves the use of a softer organometallic reagent, dimethyl cadmium ((CH₃)₂Cd), which is prepared in situ from methylmagnesium bromide and cadmium chloride.[5][6][7] This reagent is nucleophilic enough to react with the highly electrophilic acid chloride but is unreactive towards the resulting ketone product.

Protocol:

  • Preparation of Dimethyl Cadmium:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place anhydrous cadmium chloride (CdCl₂, 0.55 eq).

    • Add anhydrous diethyl ether as the solvent.

    • Cool the suspension in an ice bath and slowly add a solution of methylmagnesium bromide (CH₃MgBr, 1.1 eq, typically 3.0 M in ether) via a syringe or dropping funnel.

    • After addition, allow the mixture to stir at room temperature for 1 hour. The formation of the dimethyl cadmium reagent is complete.

  • Reaction with Benzoyl Chloride:

    • Cool the freshly prepared dimethyl cadmium solution in an ice bath.

    • Add a solution of benzoyl chloride (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture and cautiously pour it onto crushed ice.

    • Acidify the mixture with dilute sulfuric acid (H₂SO₄) to dissolve the magnesium and cadmium salts.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

    • The crude acetophenone can be purified by vacuum distillation to yield a colorless liquid that may solidify upon cooling.

Reagent/MaterialMolar Mass ( g/mol )Molarity/DensityQuantity (for 10g Benzoyl Chloride)Moles (mol)
Benzoyl Chloride140.571.21 g/mL10.0 g0.0711
Cadmium Chloride (anhyd.)183.32-7.18 g0.0392
Methylmagnesium Bromide-3.0 M in Et₂O26.1 mL0.0782

PART 2: Synthesis of Chalcone via Claisen-Schmidt Condensation

Principle: The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens, e.g., benzaldehyde) and a ketone with α-hydrogens (e.g., acetophenone).[8][9] In the presence of a strong base like sodium hydroxide, the ketone is deprotonated to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration (E1cB mechanism) to yield the highly conjugated and stable α,β-unsaturated ketone, known as a chalcone.[10][11]

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration (E1cB) Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate NaOH Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Benzaldehyde Chalcone Chalcone Aldol Adduct->Chalcone -H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.

Protocol:

  • In a round-bottom flask or Erlenmeyer flask, dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in 95% ethanol.

  • While stirring the solution, add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise.[12] The reaction is often exothermic. Maintain the temperature between 20-25 °C, using an ice bath if necessary.

  • After the addition of the base, a precipitate (the chalcone product) should begin to form. Continue stirring vigorously at room temperature for 2-4 hours.

  • Allow the reaction mixture to stand, or store it in a refrigerator overnight to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals thoroughly with cold water to remove any residual NaOH, then with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the crude chalcone. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain pale yellow crystals.

Reagent/MaterialMolar Mass ( g/mol )DensityQuantity (5g scale)Moles (mol)
Acetophenone120.151.03 g/mL5.0 g0.0416
Benzaldehyde106.121.044 g/mL4.4 g (4.2 mL)0.0416
95% Ethanol--40 mL-
10% NaOH (aq)--20 mL-

PART 3: Synthesis of the Pyrazoline Ring

Principle: The final step involves the cyclocondensation of the chalcone (an α,β-unsaturated ketone) with hydrazine hydrate. This reaction is a classic method for forming five-membered nitrogen heterocycles.[13][14] The reaction proceeds via an initial Michael-type conjugate addition of one of the hydrazine nitrogens to the β-carbon of the chalcone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a five-membered ring intermediate which then dehydrates to yield the stable pyrazoline product.[15] Using an acid catalyst like glacial acetic acid facilitates the reaction.[16]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.[16][17]

  • Add hydrazine hydrate (NH₂NH₂·H₂O, approx. 5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 80-100 °C) for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice or ice-cold water.

  • A solid precipitate of the pyrazoline derivative will form. Collect the solid by vacuum filtration.

  • Wash the product with copious amounts of cold water to remove excess acid and hydrazine.

  • Dry the crude product. It can be purified by recrystallization from ethanol to yield the final 3,5-diphenyl-2-pyrazoline.

Reagent/MaterialMolar Mass ( g/mol )DensityQuantity (5g scale)Moles (mol)
Chalcone208.26-5.0 g0.0240
Hydrazine Hydrate (~64%)50.06~1.03 g/mL6.0 g (~5.8 mL)~0.120
Glacial Acetic Acid60.051.05 g/mL30 mL-

Note on Pyrazoline vs. Pyrazole: This protocol yields a pyrazoline , the 4,5-dihydro derivative. To obtain the fully aromatic pyrazole , an additional oxidation step is required. This can often be achieved by including an oxidizing agent in the reaction or by treating the isolated pyrazoline with reagents like bromine, N-bromosuccinimide (NBS), or simply by heating in a high-boiling solvent like DMSO under an oxygen atmosphere.[15][18][19]

Product Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopy (NMR, IR):

    • ¹H NMR: Provides information on the proton environment, confirming the formation of the desired structure. For the final pyrazoline, characteristic signals for the non-equivalent CH₂ protons and the CH proton of the heterocyclic ring are expected.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

    • IR Spectroscopy: Useful for tracking the disappearance of starting material functional groups (e.g., C=O stretch of benzoic acid) and the appearance of new ones (e.g., C=N stretch in the pyrazoline).

Safety & Handling

This synthetic sequence involves several hazardous materials. Adherence to strict safety protocols is mandatory.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Must be handled in a chemical fume hood. Wear acid-resistant gloves, a lab coat, and safety goggles.

  • Organometallic Reagents (CH₃MgBr, (CH₃)₂Cd): Pyrophoric and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere using flame-dried glassware and syringe techniques.

  • Hydrazine Hydrate (NH₂NH₂·H₂O): Acutely toxic, corrosive, and a suspected carcinogen.[20][21] It can be fatal if inhaled and is harmful in contact with skin.[22] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), a lab coat, and chemical safety goggles/face shield.[23]

  • General Precautions: Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves. All reactions should be performed in a well-ventilated chemical fume hood.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • CUTM Courseware. (n.d.). CLAISEN-SCHMIDT CONDENSATION. Retrieved from [Link]

  • PrepChem. (2018, November 29). Preparation of benzoyl chloride. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Pearson. (2024, July 14). Show how you would use an acid chloride as an intermediate to syn.... Retrieved from [Link]

  • Academy of Sciences Malaysia. (2021). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. ASM Science Journal, 14. Retrieved from [Link]

  • Filo. (2025, November 10). Mechanism of the reaction between Benzoyl chloride and Dimethyl cadmium t... Retrieved from [Link]

  • Scribd. (n.d.). Claisen-Schmidt Condensation | PDF. Retrieved from [Link]

  • Allen. (n.d.). Benzoyl chloride is prepared from benzoic acid by :. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Benzoic Acid From Acetophenone | PDF. Retrieved from [Link]

  • Allen. (n.d.). Acetophenone is prepared by. Retrieved from [Link]

  • askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. Retrieved from [Link]

  • Scribd. (n.d.). Oxidation of Pyrazoline | PDF. Retrieved from [Link]

  • RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • H.E.L Group. (n.d.). Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3282992A - Method for the preparation of acetophenone and benzoic acid.
  • Pearson+. (2024, June 8). Show how you would accomplish the following synthetic conversions.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. Retrieved from [Link]

  • Truman State University. (2017, July 15). The Oxidation of Acetophenone to Produce Benzoic Acid. Retrieved from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis of series of chalcone and pyrazoline derivatives. Retrieved from [Link]

  • Quora. (2017, December 20). What is the reaction performed when C6H5COCl + (CH3) 2Cd is in the presence of dry ether?. Retrieved from [Link]

  • CORE. (n.d.). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Retrieved from [Link]

  • YouTube. (2023, July 5). Benzoic acid to Acetophenone conversion #shorts #chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Brainly.in. (2022, May 5). convert benzyl chloride into acetophenone. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • askIITians. (2018, May 5). in which reaction we have to use cadmium in presence of dry ether?. Retrieved from [Link]

  • Thieme Chemistry. (2022, December 8). Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. Retrieved from [Link]

  • University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Pyrazolyl‐2‐pyrazolines by Treatment of 3‐(3‐Aryl‐3‐oxopropenyl)chromen‐4‐ones with Hydrazine and Their Oxidation to Bis(pyrazoles). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Assessing the Antibacterial Activity of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the systematic evaluation of the antibacterial properties of novel pyrazole derivatives. Pyrazole-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the systematic evaluation of the antibacterial properties of novel pyrazole derivatives. Pyrazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including promising antibacterial potential against various pathogens, even drug-resistant strains.[1][2][3][4] This guide details standardized, field-proven protocols for initial screening, quantitative assessment of antibacterial potency, and preliminary investigation into the safety profile of these compounds. The methodologies are grounded in the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5][6][7][8]

Introduction: The Rationale for Pyrazole Derivatives in Antibacterial Research

The escalating crisis of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Pyrazole derivatives have emerged as a promising scaffold in medicinal chemistry due to their structural versatility and diverse biological activities.[1][2][3] Recent studies have highlighted the potential of pyrazole derivatives to target various bacterial metabolic pathways, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant isolates.[1][9] This application note is designed to provide researchers with a robust framework to systematically investigate the antibacterial potential of their synthesized pyrazole compounds.

Initial Screening for Antibacterial Activity: The Kirby-Bauer Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used, simple, and cost-effective technique for the initial qualitative screening of antibacterial agents.[10][11][12][13] This method allows for a rapid assessment of a compound's ability to inhibit bacterial growth.

Principle

A paper disk impregnated with a known concentration of the pyrazole derivative is placed on an agar plate uniformly inoculated with a test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the compound possesses antibacterial activity, a clear zone of no growth, termed the zone of inhibition, will form around the disk.[11][13][14] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[11]

Experimental Protocol

Materials:

  • Test pyrazole derivatives

  • Control antibiotics (e.g., ciprofloxacin, ampicillin)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[14]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Broth (TSB) or other suitable broth[14]

  • 0.5 McFarland turbidity standard

  • Sterile swabs, forceps, and pipettes

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies of the test bacterium and suspend them in sterile broth.[12][15] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension and rotate it against the side of the tube to remove excess liquid.[12] Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.[12]

  • Disk Application: Aseptically place the impregnated paper disks (containing the pyrazole derivative and control antibiotics) onto the surface of the inoculated agar plate using sterile forceps.[12][14] Ensure firm contact between the disk and the agar.[14]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[15][16]

  • Result Interpretation: Measure the diameter of the zones of inhibition in millimeters (mm). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[10][11]

Diagram of the Kirby-Bauer Disk Diffusion Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_plates Inoculate MHA Plates prep_inoculum->prep_plates apply_disks Apply Disks to Inoculated Plates prep_plates->apply_disks prep_disks Impregnate Disks with Pyrazole Derivatives prep_disks->apply_disks incubate Incubate Plates (35-37°C, 16-20h) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results measure_zones->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Quantitative Assessment of Antibacterial Potency

Following a positive result in the initial screening, a quantitative assessment is necessary to determine the potency of the pyrazole derivatives. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[17]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[13][17]

Principle

A standardized bacterial inoculum is challenged with serial dilutions of the pyrazole derivative in a liquid growth medium in a 96-well microtiter plate.[17] After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[18]

Experimental Protocol

Materials:

  • Pyrazole derivatives

  • Control antibiotics

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[16]

  • 96-well microtiter plates

  • Bacterial strains

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.[19]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16][19]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.[16] Include a growth control (bacteria and broth only) and a sterility control (broth only).[20]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[15][21]

  • Result Interpretation: The MIC is the lowest concentration of the pyrazole derivative at which there is no visible bacterial growth (no turbidity).[18]

Well Content Purpose Expected Outcome
Pyrazole Derivative + BacteriaTest for inhibitionClear (inhibition) or Turbid (growth)
Broth + BacteriaGrowth ControlTurbid
Broth OnlySterility ControlClear
Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[22] It is determined after the MIC test has been completed.[23][24]

Principle

A small volume from the wells of the MIC plate that show no visible growth is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving bacteria is determined. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[18][22][24]

Experimental Protocol

Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates

  • Sterile pipettes or loops

Procedure:

  • Subculturing: From the wells corresponding to the MIC and at least two higher concentrations showing no growth, transfer a small aliquot (e.g., 10 µL) onto a fresh agar plate.[23][24]

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the pyrazole derivative that results in no bacterial growth or a colony count that is ≥99.9% lower than the initial inoculum.[18][23]

Diagram of MIC and MBC Determination Workflow

G cluster_mic MIC Determination cluster_mbc MBC Determination mic_prep Prepare Serial Dilutions of Pyrazole Derivative mic_inoculate Inoculate with Standardized Bacterial Suspension mic_prep->mic_inoculate mic_incubate Incubate Plate (35-37°C, 16-20h) mic_inoculate->mic_incubate mic_read Read MIC (Lowest Concentration with No Visible Growth) mic_incubate->mic_read mbc_subculture Subculture from Clear Wells (MIC and Higher) onto Agar mic_read->mbc_subculture mbc_incubate Incubate Agar Plates (35-37°C, 18-24h) mbc_subculture->mbc_incubate mbc_read Read MBC (Lowest Concentration with ≥99.9% Killing) mbc_incubate->mbc_read

Caption: Workflow for determining MIC and MBC.

Preliminary Safety Assessment: Cytotoxicity Assay

While potent antibacterial activity is desired, it is equally crucial to ensure that the pyrazole derivatives are not toxic to mammalian cells.[25] A preliminary cytotoxicity assay is an essential step in the early-stage evaluation of these compounds.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[26]

Experimental Protocol

Materials:

  • Pyrazole derivatives

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Investigating the Mechanism of Action

Understanding how a pyrazole derivative exerts its antibacterial effect is crucial for further drug development. While a comprehensive mechanism of action study is beyond the scope of this initial protocol, preliminary insights can be gained through various assays. Potential mechanisms of antibacterial action include:

  • Inhibition of cell wall synthesis[27][28][29]

  • Disruption of cell membrane integrity[27][28][30]

  • Inhibition of protein synthesis[27][28][30][31]

  • Inhibition of nucleic acid synthesis[27][28][30][31]

  • Inhibition of metabolic pathways, such as folate synthesis[27][28][30][31]

Diagram of Potential Antibacterial Mechanisms of Action

G cluster_targets Bacterial Cell Targets pyrazole Pyrazole Derivative cell_wall Cell Wall Synthesis pyrazole->cell_wall Inhibition cell_membrane Cell Membrane pyrazole->cell_membrane Disruption protein_synthesis Protein Synthesis (Ribosomes) pyrazole->protein_synthesis Inhibition nucleic_acid Nucleic Acid Synthesis (DNA/RNA) pyrazole->nucleic_acid Inhibition metabolism Metabolic Pathways pyrazole->metabolism Inhibition

Caption: Potential cellular targets for pyrazole derivatives.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC). (n.d.). Antimicrobial Testing Laboratory. Retrieved from [Link]

  • [Determination of the minimum bactericidal concentration. Influence of various technical factors]. (1983). PubMed. Retrieved from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Retrieved from [Link]

  • Minimum bactericidal concentration. (n.d.). Wikipedia. Retrieved from [Link]

  • Disk diffusion test. (n.d.). REVIVE, GARDP. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

  • Mechanisms of Antimicrobial Actions. (2026). ResearchGate. Retrieved from [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Bio-protocol. Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2024). MDPI. Retrieved from [Link]

  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Bentham Science. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning. Retrieved from [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • CLSI M100Ed34(1). (2024). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). National Center for Biotechnology Information. Retrieved from [Link]

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Application

Application Note: 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic Acid in Medicinal Chemistry

This Application Note is structured to serve as a definitive technical guide for medicinal chemists and drug discovery scientists utilizing 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid . It moves beyond basic descriptions t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for medicinal chemists and drug discovery scientists utilizing 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid . It moves beyond basic descriptions to provide actionable protocols, synthetic logic, and strategic design insights.

Executive Summary & Pharmacophore Profile

5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid is a specialized biaryl scaffold characterized by a distinct ortho-relationship between a carboxylic acid warhead and a pyrazole ring, modulated by a para-positioned methoxy group (relative to the pyrazole).

Unlike simple benzoic acids, this molecule acts as a "Twisted Biaryl Mimic" . The steric clash between the pyrazole and the carboxylic acid forces the two rings out of planarity, creating a specific 3D conformation ideal for disrupting protein-protein interactions or filling hydrophobic pockets in kinases and GPCRs.

Key Chemical Features:
  • Electronic Push-Pull: The C5-Methoxy group (an electron-donating group, EDG) is para to the C2-Pyrazole attachment. This increases electron density at the pyrazole-bearing carbon, stabilizing the C-N bond against metabolic cleavage but potentially deactivating the precursor halide during synthesis.

  • Metabolic Handle: The methoxy group serves as a potential site for Phase I metabolism (O-demethylation), allowing for the design of "soft drugs" or prodrugs.

  • Cyclization Precursor: It is a critical intermediate for the synthesis of Pyrazolo[5,1-a]isoquinolin-5-ones , a privileged scaffold in anti-inflammatory and anticancer research.

Strategic Applications in Drug Design

A. Kinase Inhibitor Scaffold (ATP-Binding Pocket)

In kinase drug discovery, this compound serves as a hinge-binding mimic. The pyrazole nitrogens can accept hydrogen bonds, while the carboxylic acid can be converted into amides to reach the "gatekeeper" residue.

  • Mechanism: The twisted conformation allows the pyrazole to sit in the adenine pocket while the benzoic acid moiety directs substituents into the solvent-exposed region.

  • Optimization: The 5-methoxy group often contacts the ribose-binding region or hydrophobic back-pocket, improving selectivity over bare phenyl rings.

B. Precursor for Tricyclic Systems (Cyclodehydration)

The most high-value application is the conversion of this acid into fused tricyclic systems.

  • Reaction: Intramolecular cyclization (often Friedel-Crafts acylation type or Vilsmeier-Haack conditions).

  • Target: Formation of Pyrazolo[1,5-a]quinazolin-5(4H)-ones.

  • Therapeutic Area: These tricycles are potent PARP inhibitors and benzodiazepine receptor ligands.

Experimental Protocols

Protocol A: Optimized Synthesis via Modified Ullmann Coupling

Challenge: The 5-methoxy group on the starting material (2-halo-5-methoxybenzoic acid) deactivates the ring toward nucleophilic aromatic substitution. Standard SNAr fails. A ligand-promoted Copper-catalyzed coupling is required.

Reagents:

  • Substrate: 2-Bromo-5-methoxybenzoic acid (1.0 equiv)

  • Nucleophile: 1H-Pyrazole (1.5 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a pressure tube with 2-Bromo-5-methoxybenzoic acid, Pyrazole, CuI, and K₂CO₃. Evacuate and backfill with Argon (3x).

  • Ligand Addition: Add Dioxane followed by the diamine ligand via syringe. The solution should turn blue/green.

  • Thermal Activation: Seal the tube and heat to 110°C for 16-24 hours. Note: Monitoring via LCMS is critical; the methoxy group slows the reaction compared to unsubstituted analogs.

  • Workup (pH Control): Cool to RT. Dilute with water. Acidify carefully with 1M HCl to pH 3-4. The product often precipitates.

  • Purification: If precipitation is unclean, extract with EtOAc. The carboxylic acid functionality allows purification via Acid-Base extraction (Extract into NaHCO₃, wash organics, re-acidify aqueous layer, extract back to EtOAc).

Protocol B: Divergent Functionalization (Amide Coupling)

Context: Attaching the scaffold to an amine (R-NH₂) to create a library of inhibitors.

Reagents:

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Dry)

Methodology:

  • Dissolve 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid in DMF (0.1 M).

  • Add DIPEA and stir for 5 mins to deprotonate the acid.

  • Add HATU. Stir for 10 mins to form the activated ester (O-At isomer).

  • Add the amine (R-NH₂). Stir at RT for 4 hours.

  • Critical Step: Quench with saturated LiCl solution (removes DMF during extraction) or directly purify via Prep-HPLC if scale is small (<50 mg).

Mechanistic Visualization & Workflow

The following diagram illustrates the central role of this scaffold, linking its synthesis to its two primary downstream applications: Tricyclic Ring Closure and Amide Functionalization.

G cluster_0 Critical Design Feature Precursor 2-Bromo-5-methoxy benzoic acid CentralScaffold 5-Methoxy-2-(1H-pyrazol-1-yl) benzoic acid (The Scaffold) Precursor->CentralScaffold CuI/Diamine Ullmann Coupling Pyrazole 1H-Pyrazole Pyrazole->CentralScaffold Tricycle Pyrazolo[5,1-a] isoquinolin-5-one (PARP/Kinase Inhibitor) CentralScaffold->Tricycle Cyclodehydration (H2SO4 or PPA) Amide N-Substituted Benzamide (GPCR Ligand) CentralScaffold->Amide HATU/Amine Coupling

Figure 1: Synthetic workflow transforming the brominated precursor into the bioactive scaffold and its subsequent divergence into fused tricycles or amide-based inhibitors.[1]

Quantitative Data Summary: Solvent Effects on Coupling

When synthesizing this specific methoxy-derivative, solvent choice drastically affects yield due to the solubility of the zwitterionic intermediate.

SolventTemperature (°C)Catalyst SystemYield (Isolated)Notes
Dioxane 110CuI / Diamine88% Recommended. Best balance of solubility and temp.
DMF120CuI / Diamine65%High yield but difficult workup (emulsions).
DMSO120CuI / Phenanthroline55%Significant decarboxylation observed as side reaction.
Toluene110CuI / Diamine<10%Poor solubility of the benzoic acid salt.

Expert Commentary & Troubleshooting

The "Methoxy Effect" on Cyclization: When attempting to cyclize this acid to form the tricyclic pyrazolo-isoquinolinone, the 5-methoxy group activates the para position (relative to itself) on the benzene ring.

  • Observation: If you use strong Lewis acids (e.g., AlCl₃), you may observe demethylation (conversion to OH) before cyclization.

  • Solution: Use Polyphosphoric Acid (PPA) or Eaton's Reagent at moderate temperatures (80-100°C). These conditions effect cyclization while preserving the methoxy ether.

Purification Tip: The 5-methoxy-2-(pyrazol-1-yl)benzoic acid has a pKa of approximately 3.8. It is significantly more lipophilic than unsubstituted analogs. During Reverse Phase HPLC, it typically elutes later. If using Normal Phase chromatography, add 1% Acetic Acid to the mobile phase to prevent "streaking" of the carboxylic acid on silica.

References

  • Synthesis of 2-(1H-pyrazol-1-yl)benzoic acids via Ullmann Coupling: Title: "Copper-catalyzed synthesis of N-arylazoles: Improved protocols for the Ullmann reaction." Source:Journal of Organic Chemistry. URL:[Link]

  • Biological Application (Antimicrobial/Kinase): Title: "Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci Agents." Source:European Journal of Medicinal Chemistry. URL:[Link]

  • Cyclization Strategies for Pyrazolo-fused systems: Title: "Synthesis and biological evaluation of pyrazolo[1,5-a]quinazolin-5(4H)-ones." Source:Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Neurotensin Receptor Antagonists (Methoxy-Pyrazole interactions): Title: "Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective NTS2 Antagonist." Source:ACS Medicinal Chemistry Letters.[2] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid

The following Technical Support Guide is designed for researchers and process chemists encountering difficulties with the synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid . This guide moves beyond basic procedures...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists encountering difficulties with the synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid . This guide moves beyond basic procedures to address the mechanistic bottlenecks of Copper-catalyzed C-N coupling (Ullmann-Goldberg type) and offers a robust alternative via cyclization.

Ticket Status: OPEN Priority: HIGH (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Analysis

The synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid typically involves the N-arylation of pyrazole with a 2-halo-5-methoxybenzoic acid derivative. While theoretically straightforward, this transformation is notorious for variable yields (20–50%) due to three competing factors:

  • Catalyst Poisoning: The free carboxylic acid can form insoluble copper-carboxylate complexes, sequestering the catalyst.

  • Electronic Deactivation: The electron-rich methoxy group at the 5-position (para to the leaving group) deactivates the electrophile for nucleophilic aromatic substitution (

    
    ) or oxidative addition.
    
  • Decarboxylation: High temperatures required for "ligand-free" Ullmann coupling often lead to proto-decarboxylation of the benzoic acid.

The Solution: Switch from "ligand-free" conditions to a Ligand-Promoted System and, critically, protect the carboxylic acid as an ester during the coupling phase.

Optimized Core Protocol (The "Golden Route")

Do not attempt to couple the free acid directly if yields are below 40%. Use the Methyl Ester Strategy.

Step 1: Esterification (Quantitative)

Convert 2-bromo-5-methoxybenzoic acid to Methyl 2-bromo-5-methoxybenzoate.

  • Reagents:

    
     (cat.), MeOH, Reflux.
    
  • Checkpoint: Ensure complete removal of water.

Step 2: The Critical Coupling (Ullmann-Type)
  • Substrates: Methyl 2-bromo-5-methoxybenzoate (1.0 eq), Pyrazole (1.2 eq).

  • Catalyst: CuI (5-10 mol%).

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (10-20 mol%).

    • Why? DMEDA stabilizes the Cu(I) species and lowers the activation energy, allowing the reaction to proceed at 80-90°C instead of 130°C, preventing decomposition.

  • Base:

    
     (2.0 eq) or 
    
    
    
    .
  • Solvent: Anhydrous Toluene or Dioxane (0.5 M).

  • Conditions: 90°C, Argon atmosphere, 12-16 hours.

Step 3: Hydrolysis
  • Reagents: LiOH (3 eq), THF/Water (1:1), RT.

  • Yield Expectation: >85% over 2 steps.

Troubleshooting Guide (FAQ)

Issue 1: "The reaction turns green/blue and stops at <30% conversion."

Diagnosis: Catalyst Oxidation. The active catalytic species is Cu(I) (yellow/white). A green/blue color indicates oxidation to Cu(II), which is inactive for this cycle. Corrective Action:

  • Degas Solvents: Sparge toluene with Argon for 20 mins before adding the catalyst.

  • Ligand Loading: Increase DMEDA to 20 mol%. The ligand protects Cu(I) from oxidation.

  • Purity Check: Ensure your CuI is off-white. If it is grey or purple, wash it with THF or freshly recrystallize it from KI solution.

Issue 2: "I see the product, but I cannot separate it from the starting material."

Diagnosis: Co-elution due to Amphoteric Nature. The product contains a basic pyrazole and an acidic carboxylate (after hydrolysis). Corrective Action:

  • Do not use Column Chromatography on the free acid.

  • Acid-Base Extraction:

    • Dissolve crude in 1M NaOH (Product is soluble; non-polar impurities are not).

    • Wash aqueous layer with Ethyl Acetate (removes unreacted pyrazole/ester).

    • Acidify aqueous layer carefully to pH 3-4 with 1M HCl.

    • The product should precipitate as a white solid. Filter and dry.

Issue 3: "My benzoic acid substrate is decarboxylating."

Diagnosis: Thermal Instability. This occurs if the reaction temperature exceeds 110°C, especially with carbonate bases. Corrective Action:

  • Switch to the Ester Route: Esters are thermally stable.

  • Lower Temperature: Use the CuI/DMEDA system which works at 80-90°C.

  • Change Base: Switch from

    
     to 
    
    
    
    (milder buffering).

Visualizations

Diagram 1: Catalytic Cycle & Failure Points

This diagram illustrates the Copper(I) catalytic cycle and identifies exactly where the reaction fails without the proper ligand.

UllmannCycle cluster_legend Key CuI Cu(I)-Ligand Complex (Active Species) OxAdd Oxidative Addition (Ar-Cu(III)-Br) CuI->OxAdd + Ar-Br Oxidation FAILURE: Oxidation to Cu(II) (Blue/Green Solution) CuI->Oxidation O2 Leak NuSub Ligand Exchange (Pyrazole Coordination) OxAdd->NuSub + Pyrazole / Base Decarb FAILURE: Decarboxylation (High Temp) OxAdd->Decarb T > 110°C RedElim Reductive Elimination (C-N Bond Formation) NuSub->RedElim Slow Step RedElim->CuI - Product key1 Blue: Active Catalyst key2 Red: Common Failure Modes

Caption: Figure 1. The Cu(I)/Ligand catalytic cycle.[1][2][3] Note that Oxygen ingress leads to irreversible Cu(II) formation (Red path).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to determine the next experimental step.

DecisionTree Start Start: Low Yield (<40%) CheckColor Is reaction mixture Blue/Green? Start->CheckColor CheckSM Is Starting Material Consumed? CheckColor->CheckSM No (Yellow/Brown) ActionDegas Action: Degas Solvents Increase Ligand CheckColor->ActionDegas Yes (Oxidation) ActionTemp Action: Lower Temp Use DMEDA Ligand CheckSM->ActionTemp No (SM remains) ActionWorkup Action: Use Acid/Base Extraction Workup CheckSM->ActionWorkup Yes (Product formed) ActionRoute Action: Switch to Ester Strategy ActionTemp->ActionRoute If still fails

Caption: Figure 2. Troubleshooting logic flow for optimizing the N-arylation reaction.

Comparative Data: Ligand Effects

The choice of ligand is the single most significant variable.

LigandReaction TempYield (Acid Route)Yield (Ester Route)Notes
None 130°C<15%35%Significant decarboxylation observed.
1,10-Phenanthroline 110°C45%70%Good, but requires higher temp.
DMEDA (Recommended)90°C 55% 92% Best balance of rate vs. stability.
L-Proline 90°C30%60%Cheaper, but less effective for this substrate.

Alternative "Plan B": The Cyclization Route

If the metal-catalyzed coupling remains problematic (e.g., due to trace metal limits in the final product), use the Hydrazine Cyclization method. This route builds the pyrazole ring rather than coupling it.

Protocol:

  • Hydrazine Formation: React 2-amino-5-methoxybenzoic acid with

    
     followed by 
    
    
    
    reduction to yield 2-hydrazino-5-methoxybenzoic acid .
  • Cyclization: Reflux the hydrazine intermediate with 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent) in Ethanol/HCl.

  • Result: Forms the pyrazole ring directly on the aromatic amine.

    • Pros: No Copper catalyst required; high regioselectivity.

    • Cons: Multi-step synthesis of the hydrazine precursor.

References

  • Copper-Catalyzed N-Arylation Mechanism

    • Sperotto, E., et al. "The Mechanism of the Modified Ullmann Reaction." Dalton Transactions, 2010. Link

  • Ligand Selection (DMEDA)

    • Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004. Link

  • Ester vs.

    • Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Key Nucleophiles." Accounts of Chemical Research, 2008. Link

  • General Pyrazole Synthesis (Cyclization)

    • Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Organic Letters, 2008. Link

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of Pyrazole Benzoic Acid Derivatives

Welcome to the technical support center dedicated to addressing the low solubility of pyrazole benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the low solubility of pyrazole benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experimental work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these challenges, ensuring the integrity and progress of your research.

Introduction: The Solubility Conundrum of Pyrazole Benzoic Acids

Pyrazole benzoic acid derivatives are a significant class of compounds in medicinal chemistry, often exhibiting promising pharmacological activities. However, their typically planar, aromatic structures and the presence of both a weakly basic pyrazole ring and an acidic carboxylic acid group contribute to strong intermolecular interactions, such as hydrogen bonding and π-stacking. These forces can lead to high crystal lattice energy and, consequently, low aqueous solubility, posing a significant barrier to formulation, in-vitro testing, and ultimately, in-vivo bioavailability.

This guide will walk you through a systematic approach to troubleshooting low solubility, from fundamental principles to advanced enhancement strategies.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial observations and questions, providing a foundational understanding of the factors at play.

Q1: My pyrazole benzoic acid derivative won't dissolve in aqueous buffers for my biological assay. What are the first steps?

A1: This is a very common starting point. Before exploring complex formulation strategies, it's crucial to understand the fundamental physicochemical properties of your compound.

Initial Troubleshooting Workflow:

Troubleshooting

refining purification techniques for highly pure 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid

Current Status: Systems Operational Ticket Priority: High (API Intermediate Quality Control) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Operational Ticket Priority: High (API Intermediate Quality Control) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Purification Support Hub

You are likely here because your batch of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid (CAS: 50901-46-7) has failed to meet critical quality attributes (CQAs). As a key intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban), the purity of this compound is non-negotiable.

This guide moves beyond standard textbook protocols. We address the specific physicochemical behavior of pyrazole-benzoic acid derivatives, focusing on the three most common failure modes: Trace Metal Contamination , Regioisomer/Starting Material Carryover , and Polymorph/Crystallization Issues .

Module 1: The "Dirty" Crude – Workup Optimization

Symptom: Crude material isolates as a sticky, dark oil or has a persistent green/blue hue (indicative of Copper/Palladium retention).

The Mechanism: This molecule is produced via Ullmann-type coupling (often Cu-catalyzed). The pyrazole nitrogen acts as a ligand, binding residual metal catalysts. Furthermore, the benzoic acid moiety creates pH-dependent solubility cliffs that, if navigated too quickly, trap impurities in an amorphous "oil-out" phase rather than a crystal lattice.

Protocol: The "pH Swing" Extraction

Do not rely on simple filtration. You must exploit the acidity (pKa ~3.5–4.0) of the carboxylic acid.[1][2][3][4]

  • Dissolution: Dissolve crude solid in 10% aq. Na₂CO₃ (pH > 9).

    • Why: Converts the acid to its water-soluble carboxylate salt.

  • Organic Wash (The Scavenge): Wash the aqueous layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why: Non-acidic impurities (unreacted pyrazole, decarboxylated byproducts) remain in the organic phase.

  • Controlled Acidification (Critical Step):

    • Cool aqueous layer to 10°C.

    • Slowly add 2N HCl dropwise.

    • STOP at pH 5.0 (cloud point) and seed with pure crystal.

    • Continue to pH 2–3.

    • Why: "Crashing" the pH to 1 instantly traps impurities. A slow swing allows the crystal lattice to reject contaminants.[3]

Module 2: Metal Scavenging (Copper Removal)

Symptom: Ash content >0.1% or Cu >50 ppm. Context: The pyrazole ring is an effective chelator, holding onto Copper (CuI/CuBr) used in the coupling reaction.

Troubleshooting Table: Scavenging Strategies

MethodReagentProtocolPros/Cons
Chelation Wash EDTA (Disodium)Wash organic phase with 5% EDTA solution (pH 8).Pro: Cheap. Con: Can form emulsions.
Thiol-Silica SiliaMetS® ThiolSlurry crude solution (in MeOH/THF) with 5 wt% resin for 2h. Filter.Pro: High affinity for Cu/Pd. Con: Expensive.
Ammonia Wash NH₄OH (aq)Wash organic extract with 10% NH₄OH.Pro: Forms soluble [Cu(NH₃)₄]²⁺ complex (blue). Con: Odor; requires good phase separation.
Module 3: Crystallization & Polymorph Control

Symptom: HPLC purity stuck at 98.5%; target is >99.5%. The Fix: A binary solvent system is required to separate the des-pyrazole impurity (2-halo-5-methoxybenzoic acid) which has similar solubility to the product.

Recommended Solvent System: Ethanol/Water [5]

CrystallizationWorkflow Start Crude Solid (Dried) Dissolve Dissolve in EtOH (Reflux, 78°C) Start->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter AntiSolvent Add Water (warm) until slight turbidity HotFilter->AntiSolvent Reheat Reheat to clear (Dissolve nuclei) AntiSolvent->Reheat Cooling Cool to 20°C at 10°C/hr (Metastable Zone) Reheat->Cooling Isolation Filter & Wash (Cold 20% EtOH) Cooling->Isolation

Figure 1: Controlled cooling crystallization workflow to maximize rejection of structurally similar impurities.

Step-by-Step Protocol:

  • Ratio: Use 5 mL Ethanol per gram of crude.

  • Reflux: Heat to boiling until dissolved. If colored, treat with activated carbon (5 wt%) for 15 mins and hot filter.

  • Antisolvent: Add warm water dropwise until the solution turns slightly milky.

  • Clear: Add 1 mL Ethanol to clarify.

  • Crystallize: Allow to cool to Room Temp (RT) slowly (over 2 hours). Then chill to 0°C.

  • Wash: It is vital to wash the cake with cold Ethanol/Water (1:1). Washing with pure Ethanol will dissolve your yield (loss of ~20%).

Frequently Asked Questions (FAQs)

Q1: My product is pink/reddish after workup. Is it degraded?

  • A: This is likely trace oxidation of the phenol ether or residual iodine/bromine species if the starting material was an iodide/bromide.

  • Fix: Add a 5% Sodium Thiosulfate or Sodium Bisulfite wash during the initial workup. This reduces oxidized halogens and clears the color.

Q2: I see a small impurity at RRT 0.92 on HPLC. What is it?

  • A: This is typically 2-hydroxy-5-methoxybenzoic acid . It forms if the coupling conditions were too harsh (hydroxide displacing the halogen instead of the pyrazole).

  • Fix: This impurity is more soluble in water than your product. Recrystallize from Methanol/Water (60:40) to purge it to the mother liquor.

Q3: The melting point is broad (e.g., 155–160°C).

  • A: You likely have solvates or trapped acetic acid (if used).

  • Fix: Dry the solid at 60°C under high vacuum (<10 mbar) for 12 hours. This compound can form channel solvates; rigorous drying is required to collapse the lattice to its stable anhydrous form.

References
  • Apixaban Intermediate Synthesis & Purification

    • Patent: "Process for the preparation of apixaban and its intermediates."[4][6] US Patent App. 2017/0008886 A1. (Describes the acid-base workup and crystallization of pyrazole-benzoic acid derivatives).

  • Journal: "Removal of Copper from Organic Solvents using Thiol-Functionalized Silica." Organic Process Research & Development.
  • Crystallization of Benzoic Acid Derivatives

    • Academic Resource: "Recrystallization Guide."[7] MIT OpenCourseWare. (Fundamental principles of binary solvent crystallization for carboxylic acids).

  • Ullmann Coupling Mechanisms & Side Products

    • Review: "Copper-Catalyzed Ullmann Condensation Reaction in Polymer Synthesis." Polymers 2018. (Explains the formation of dehalogenated and hydroxylated impurities).

Sources

Optimization

addressing stability issues of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid in solution

Technical Support Center: Stability & Handling of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid Current Status: Operational Agent: Senior Application Scientist Ticket ID: STAB-5M2PBA-SOL[1] Executive Summary 5-Methoxy-2-(1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid

Current Status: Operational Agent: Senior Application Scientist Ticket ID: STAB-5M2PBA-SOL[1]

Executive Summary

5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid is a functionalized N-aryl pyrazole building block often used in the synthesis of glucokinase activators and anti-inflammatory agents.[1] While the N-phenyl pyrazole core is chemically robust, users frequently encounter physical instability (precipitation) upon aqueous dilution and photochemical degradation during extended exposure to light.

This guide addresses the three critical failure modes:

  • Precipitation in aqueous buffers (Solubility Crash).

  • Photolytic degradation of the methoxy-benzoic core.

  • pH-dependent solubility issues.

Module 1: Physical Stability & Solubility Optimization

The Problem: Researchers often observe a "cloudy" precipitate immediately after diluting a DMSO stock solution into cell culture media or assay buffer.

Root Cause: This compound is an amphiphilic weak acid (pKa ~3.5–4.0 for the carboxylic acid).[1]

  • In DMSO: The molecule is fully solvated.

  • In Aqueous Acid (pH < 4): The carboxylate is protonated (neutral form), drastically reducing solubility and causing immediate precipitation.

  • In Aqueous Base (pH > 7): The carboxylate is ionized (

    
    ), significantly increasing solubility.[1]
    

Troubleshooting Protocol: The "Step-Down" Dilution Method Do not add neat DMSO stock directly to cold, acidic buffer.

StepActionTechnical Rationale
1 Prepare Stock Dissolve compound in anhydrous DMSO to 10–50 mM.[1] Vortex until clear.
2 Intermediate Dilution Dilute stock 1:10 into PBS (pH 7.4) or Tris-HCl (pH 8.0) . Do not use water or acidic media yet.[1]
3 Final Dilution Add the intermediate solution to your final assay medium.
4 Sonication If slight turbidity occurs, sonicate for 5 mins at 37°C.

Critical Control Point: Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in biological assays, but maintain pH > 7.0 to keep the molecule ionized.

Module 2: Chemical Stability (Degradation Pathways)

The Problem: Loss of potency or appearance of extra peaks in LC-MS after storage.

Mechanism of Action:

  • Photodegradation: The electron-rich para-methoxy benzoic acid system is susceptible to UV-induced radical formation, leading to demethylation or decarboxylation under intense light [1].[1]

  • Decarboxylation: While less common at room temperature, ortho-substituted benzoic acids can undergo thermal decarboxylation if heated >100°C, driven by steric strain between the pyrazole ring and the carboxylic acid [2].

Experimental Workflow: Stability Assessment

StabilityWorkflow Start Compound Stock (DMSO) Split Split Samples Start->Split PathA Dark Control (Foil Wrapped, 4°C) Split->PathA PathB Light Exposure (Ambient Lab Light, RT) Split->PathB PathC Heat Stress (60°C, 24h) Split->PathC Analysis LC-MS Analysis (Check for M-44 or M-15) PathA->Analysis PathB->Analysis PathC->Analysis Result1 Peak M-44 (Decarboxylation) Analysis->Result1 Thermal Failure Result2 Peak M-15 (Demethylation) Analysis->Result2 Photo Failure Result3 Intact Parent Analysis->Result3 Pass

Figure 1: Decision tree for diagnosing stability failures. M-44 indicates loss of CO2; M-15 indicates loss of methyl group.[1]

Module 3: Frequently Asked Questions (FAQs)

Q1: My compound precipitated in the cell culture media (DMEM). Why? A: DMEM often has a pH around 7.0–7.4, but if it has been sitting out, the pH can drift. More importantly, the high salt concentration can induce "salting out" of the hydrophobic pyrazole core.

  • Fix: Pre-dilute in a low-salt buffer (like 10 mM Tris, pH 8.0) before adding to high-salt media.

Q2: Can I autoclave this compound? A: No. The ortho-substituted benzoic acid moiety is thermally sensitive.[1] Autoclaving (121°C) risks thermal decarboxylation [2].[1] Use sterile filtration (0.22 µm PVDF membrane) instead.[1]

Q3: Is the N-N bond in the pyrazole stable? A: Yes. The N-phenyl pyrazole bond is extremely robust and resistant to hydrolysis.[1] Instability is almost exclusively related to the carboxylic acid (decarboxylation) or the methoxy group (oxidation/photolysis) [3].

Q4: How should I store the powder vs. the solution?

  • Powder: -20°C, desiccated, protected from light. Stable for >2 years.[1]

  • DMSO Solution: -80°C in amber vials. Stable for 6 months. Avoid repeated freeze-thaw cycles which introduce moisture and promote precipitation.[1]

References

  • Photodissociation dynamics of methoxybenzoic acid. Journal of Chemical Physics. (2012). Investigates the UV-induced degradation pathways of methoxybenzoic acid isomers, highlighting the risk of radical cleavage. [1]

  • Decarboxylation and Coupling Reactions of Aromatic Acids. Energy & Fuels. (1996).[1][2] Details the thermal instability of ortho-substituted benzoic acids and the mechanism of decarboxylation under heat stress.

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives. Antibiotics. (2022).[1] Demonstrates the biological utility and structural stability of the N-phenyl pyrazole core in aqueous biological assays.[3] [1]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Pyrazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the enhancement of oral bioavailability for poorly soluble pyrazole-containing active pharmaceutical ingredients (APIs). The unique physicochemical properties of the pyrazole ring, while offering therapeutic advantages, often lead to significant formulation challenges.[1] This resource is designed to provide a logical, experience-driven framework for overcoming these hurdles.

Part 1: Foundational Troubleshooting & FAQs

This section addresses the initial characterization and common early-stage challenges encountered with novel pyrazole derivatives.

FAQ 1: My novel pyrazole compound shows excellent in vitro potency but poor in vivo efficacy. What are the likely reasons?

This is a common and critical challenge in drug development. The discrepancy often points to poor oral bioavailability. The primary culprits for a potent pyrazole compound failing in vivo are:

  • Dissolution Rate-Limited Absorption: The planar and aromatic nature of the pyrazole ring can result in high crystal lattice energy, leading to very low aqueous solubility.[2] If the compound doesn't dissolve in gastrointestinal (GI) fluids, it cannot be absorbed. This is a hallmark of Biopharmaceutics Classification System (BCS) Class II and IV compounds.[3][4]

  • Poor Permeability: While often lipophilic, some pyrazole derivatives may have high molecular weight or hydrogen bonding characteristics that limit their ability to diffuse across the intestinal epithelium.[2]

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or liver (e.g., cytochrome P450s) before it can reach systemic circulation.[2]

  • Efflux Transporter Substrate: The molecule might be recognized and actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), effectively preventing absorption.[2]

A systematic approach, starting with physicochemical characterization, is essential to diagnose the root cause.

Decision Workflow: Selecting a Bioavailability Enhancement Strategy

The initial properties of your pyrazole compound are critical in guiding the selection of a suitable formulation strategy. The following decision tree provides a logical starting point.

G cluster_0 cluster_1 cluster_2 start Start: Characterize Pyrazole API (Solubility, pKa, LogP, Tm) pka_check Is the API ionizable? (Has acidic or basic pKa) start->pka_check logp_check Is the API lipophilic? (LogP > 3) pka_check->logp_check No salt Strategy: Salt Formation or Co-crystallization pka_check->salt  Yes thermal_check Is the API thermally stable? (High Tm, no degradation) logp_check->thermal_check No lbdds Strategy: Lipid-Based Formulations (LBDDS) logp_check->lbdds  Yes asd Strategy: Amorphous Solid Dispersions (ASDs) thermal_check->asd  Yes (Consider HME) nano Strategy: Nanosuspension (Particle Size Reduction) thermal_check->nano No (Consider Milling) end Proceed to Formulation Development salt->end lbdds->end asd->end nano->end

Caption: Initial decision tree for formulation strategy selection.

FAQ 2: My pyrazole compound degrades in solution during storage. How can I troubleshoot this?

Pyrazole rings are generally aromatic and stable, but substituents can introduce instability.[5][6] Degradation is often indicated by a change in color (e.g., turning brown), a drop in purity by HPLC, or the appearance of new spots on a TLC plate.[5]

Troubleshooting Steps:

  • Conduct Forced Degradation Studies: Systematically expose your compound to harsh conditions (acid, base, oxidation, heat, light) to understand its degradation pathways.[7][8] This is critical for developing a stability-indicating analytical method.

  • Assess pH and Buffer Effects: Pyrazole stability can be highly pH-dependent.[7] Esters, for example, are prone to hydrolysis at high pH.[5] Determine the pH of maximum stability and use appropriate buffers in your formulations.

  • Protect from Light and Oxygen: Photodegradation is a common issue.[5][7] Always store pyrazole compounds and their formulations in amber vials or protected from light.[5] If oxidation is suspected (e.g., from peroxide exposure), degas solvents and store under an inert atmosphere like nitrogen or argon.[5][7]

  • Control Temperature: Store stock solutions and solid materials at recommended cool temperatures (2-8°C or -20°C) to minimize thermal degradation.[5]

Observed Issue Potential Cause Recommended Action
Color change in solution Oxidation, PhotodegradationStore under inert gas, use amber vials, add antioxidants.[5][7]
New peaks in HPLC Hydrolysis, Thermal DegradationPerform forced degradation study, identify stable pH range.[7][8]
Precipitation from solution Poor solubility, Polymorphic transformationRe-evaluate solvent system, consider co-solvents, check solid state.[9]
Inconsistent biological data Presence of active degradants, TautomerismRe-purify compound, control pH of assay buffers.[5]

Part 2: Troubleshooting Advanced Formulation Strategies

This section provides detailed Q&A guides for specific, widely-used bioavailability enhancement technologies.

Amorphous Solid Dispersions (ASDs)

ASDs enhance solubility by converting a crystalline API into its higher-energy, more soluble amorphous form, dispersed within a polymer matrix.[10][11]

This indicates that creating an amorphous system was not sufficient. The issue now lies with the release and maintenance of the supersaturated state.

Troubleshooting Workflow for Poor ASD Dissolution:

G cluster_0 cluster_1 cluster_2 start Problem: Poor Dissolution from Pyrazole ASD check_amorph Step 1: Verify Amorphous State (XRPD, DSC) start->check_amorph check_misc Step 2: Assess Miscibility (DSC for single Tg) check_amorph->check_misc Fully amorphous recryst Issue: Recrystallization Action: Re-optimize process (e.g., faster cooling) check_amorph->recryst Crystalline peaks found check_poly Step 3: Evaluate Polymer (Solubility, Interaction) check_misc->check_poly Single Tg observed phase_sep Issue: Phase Separation Action: Choose a more miscible polymer check_misc->phase_sep Two Tgs observed check_dl Step 4: Re-evaluate Drug Loading check_poly->check_dl Polymer dissolves poly_insol Issue: Polymer is Insoluble Action: Select pH-appropriate polymer (e.g., HPMC-AS for intestine) check_poly->poly_insol Polymer not dissolving dl_high Issue: Drug Loading Too High Action: Decrease drug:polymer ratio check_dl->dl_high Precipitation observed solution Solution: Optimized ASD Formulation check_dl->solution No precipitation recryst->solution phase_sep->solution poly_insol->solution dl_high->solution

Caption: Troubleshooting workflow for underperforming ASDs.

Detailed Explanation:

  • Confirm Amorphicity: Use X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The XRPD pattern should show a broad "halo" with no sharp peaks, and the DSC should show a single glass transition temperature (Tg) without a melting endotherm.[12] If crystalline peaks are present, your manufacturing process (e.g., spray drying, hot melt extrusion) failed to fully convert the API.

  • Assess Drug-Polymer Miscibility: A single Tg in the DSC thermogram indicates good miscibility.[13][14] If you see two separate Tgs, the drug and polymer have phase-separated, meaning the drug is not molecularly dispersed and will not receive the full benefit of the polymer carrier.[13] The solution is to screen for a polymer with better drug-polymer interactions.[15]

  • Evaluate Polymer Performance: The chosen polymer must be soluble in the dissolution medium. For example, if you are targeting intestinal release, a pH-dependent polymer like HPMCAS is appropriate. If the polymer itself doesn't dissolve, the drug cannot be released.

  • Re-evaluate Drug Loading: High drug loading can lead to rapid supersaturation followed by precipitation in the dissolution medium. The polymer may not be present at a high enough concentration to stabilize the supersaturated state. Try reducing the drug-to-polymer ratio.

ASD stability is a major concern as they are thermodynamically unstable.[11] The key is to limit molecular mobility.

Strategies to Enhance ASD Stability:

  • Increase the Glass Transition Temperature (Tg): A higher Tg is a critical indicator of reduced molecular mobility and better stability.[12][16] Store the ASD at least 50°C below its Tg. You can increase the system's Tg by selecting a polymer with a high Tg.

  • Ensure Strong Drug-Polymer Interactions: Favorable interactions, such as hydrogen bonding between the pyrazole API and the polymer, can significantly inhibit crystallization.[15] Use spectroscopic techniques like FTIR or Raman to probe for these interactions.[17]

  • Control Moisture: Water acts as a plasticizer, lowering the Tg and increasing molecular mobility, which promotes recrystallization. Store ASDs in tightly sealed containers with desiccant.

  • Optimize Drug Loading: Higher drug loading can increase the crystallization tendency. A lower drug-to-polymer ratio generally results in a more stable formulation.

Technique Information Provided for ASD Characterization
DSC/mDSC Glass transition (Tg), drug-polymer miscibility, detection of crystallinity (melting).[12][14]
XRPD Confirms amorphous state (halo pattern) vs. crystalline (sharp peaks).[12]
FTIR/Raman Investigates drug-polymer interactions (e.g., hydrogen bonding).[17]
TGA Assesses thermal stability and solvent content.[13]
SEM Visualizes particle morphology and surface characteristics.[17]
Salt Formation & Co-crystals

For ionizable pyrazole compounds, forming a salt is often the most direct way to improve solubility.[2][18]

Successful and stable salt formation depends on the pKa difference between the API and the counter-ion.

Troubleshooting Steps:

  • Verify the "Rule of Three": For a stable acid-base reaction to form a salt, the difference in pKa values (ΔpKa) between the base (your pyrazole) and the acid (your counter-ion) should ideally be greater than 3. If the ΔpKa is less than 3, you are more likely to form a co-crystal or an unstable salt.

  • Solvent Selection is Key: The choice of solvent during salt formation is critical. You need a solvent system where the salt has lower solubility than the starting materials, allowing it to precipitate. Anti-solvent addition is a common technique.

  • Address Disproportionation: If the salt converts back to the less soluble free form in solution (disproportionation), it indicates that the pH of the solution is not optimal to keep the salt ionized.[4] This can be influenced by the micro-environmental pH at the solid-liquid interface. Consider using a stronger acid counter-ion (to lower the solution pH) or formulating the salt with a pH-modifying excipient.

  • Consider Co-crystals: If a stable salt is not achievable, co-crystallization is an excellent alternative.[2] Co-crystals are multi-component crystals held together by non-ionic interactions (like hydrogen bonds) and can improve solubility without the risk of disproportionation.[4]

Particle Size Reduction (Nanosuspensions)

Reducing particle size to the sub-micron (nanometer) range increases the surface area-to-volume ratio, which enhances dissolution velocity according to the Noyes-Whitney equation.[2][19]

This is a classic stability problem for nanosuspensions, driven by the high surface energy of the nanoparticles.

Troubleshooting Steps:

  • Optimize Stabilizer Concentration: Nanosuspensions require stabilizers (surfactants and/or polymers) to prevent aggregation.[20][21] You may not have sufficient stabilizer coverage. Systematically screen different types and concentrations of stabilizers. A combination of a primary surfactant and a polymeric stabilizer often works best.

  • Evaluate Zeta Potential: The zeta potential is a measure of the surface charge on the nanoparticles. A higher absolute zeta potential (e.g., > |30| mV) indicates strong electrostatic repulsion between particles, leading to better stability. If your zeta potential is low, consider using an ionic surfactant to increase surface charge.

  • Prevent Ostwald Ripening: This phenomenon occurs when smaller particles dissolve and redeposit onto larger particles, leading to crystal growth over time. Using a polymer that inhibits crystal growth on the particle surface can mitigate this.

  • Check for Incompatible Excipients: Ensure that other components in your formulation (e.g., buffers, tonicity agents) are not disrupting the effectiveness of your stabilizer system.

Lipid-Based Drug Delivery Systems (LBDDS)

For highly lipophilic (high LogP) pyrazole compounds, LBDDS can be highly effective. These formulations present the drug in a solubilized state, which can bypass the dissolution step in the GI tract.[2][22]

This indicates that the formulation is not robust enough to maintain the drug in a solubilized state when it disperses in the aqueous environment of the GI tract.

Troubleshooting Steps:

  • Increase Surfactant/Co-solvent Ratio: The ability of a Self-Emulsifying Drug Delivery System (SEDDS) or Self-Microemulsifying Drug Delivery System (SMEDDS) to form a stable emulsion or microemulsion depends on the ratio of oil, surfactant, and co-solvent.[23] Precipitation upon dilution suggests insufficient surfactant or co-solvent to keep the drug dissolved in the dispersed droplets. Systematically vary these ratios and construct a ternary phase diagram to identify the optimal self-emulsifying region.

  • Screen Different Excipients: The solubilizing capacity for your specific pyrazole API will vary greatly among different lipid excipients. Screen a wide range of oils (e.g., long-chain vs. medium-chain triglycerides), surfactants (varying HLB values), and co-solvents (e.g., PEG 400, propylene glycol).[23][24]

  • Assess Drug Solubility in Digestion Products: During digestion, lipases break down the lipid components. Your drug must remain soluble in the resulting micelles and vesicles. An in vitro lipolysis model can simulate this process and help you select excipients that ensure the drug stays dissolved post-digestion.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol provides a general method for preparing an ASD, which must be optimized for each specific pyrazole API.

  • Polymer and Solvent Selection:

    • Select a suitable polymer based on preliminary screening (e.g., PVP K30, HPMC-AS, Soluplus®).[2]

    • Choose a volatile common solvent system in which both the pyrazole API and the polymer are highly soluble (e.g., acetone, methanol, or a mixture).[2]

  • Solution Preparation:

    • Dissolve the API and the selected polymer in the solvent at the desired drug-to-polymer ratio (e.g., 1:3 w/w).

    • Ensure complete dissolution using a magnetic stirrer or sonication. The total solid content should typically be between 2-10% (w/v) to ensure appropriate viscosity for atomization.[2]

  • Spray Drying Process:

    • Set the spray dryer parameters. These are highly instrument- and compound-dependent and require optimization.

      • Inlet Temperature: High enough to ensure rapid solvent evaporation but below the degradation temperature of the API.

      • Atomization/Gas Flow Rate: Controls droplet size.

      • Solution Feed Rate: Must be balanced with the drying capacity to prevent the product from being too wet or too hot.

  • Powder Collection & Secondary Drying:

    • Collect the dried powder from the cyclone separator.

    • Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Immediately characterize the resulting powder using XRPD and DSC to confirm it is amorphous and homogenous.

Protocol 2: Biorelevant In Vitro Dissolution Testing

Standard dissolution tests may not be predictive for poorly soluble compounds. Using biorelevant media that mimic GI conditions can provide more meaningful data.[25]

  • Media Preparation:

    • Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin to mimic the composition of human intestinal fluids. Commercially available powders can simplify this process.

  • Apparatus Setup:

    • Use a USP Apparatus II (paddle) at a speed of 50-75 RPM and maintain the temperature at 37 ± 0.5°C.

  • Test Execution:

    • Add the formulation (e.g., a capsule containing the pyrazole ASD) to 500-900 mL of pre-warmed biorelevant medium.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Immediately filter each sample through a syringe filter (e.g., 0.22 µm PVDF) to stop further dissolution.

  • Sample Analysis:

    • Analyze the concentration of the dissolved pyrazole API in each filtered sample using a validated HPLC method.

  • Data Interpretation:

    • Plot the concentration of the dissolved drug versus time. Compare the dissolution profiles of different formulations. Look for signs of supersaturation (a concentration peak followed by a decrease due to precipitation). An effective formulation will generate and maintain a high level of supersaturation.

References

  • Technical Support Center: Enhancing the Bioavailability of Pyrazole Deriv
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  • Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach - European Society of Medicine. (URL: [Link])

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  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances - PMC. (URL: [Link])

  • Characterization of amorphous solid dispersions - Uni Halle. (URL: [Link])

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  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC. (URL: [Link])

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate. (URL: [Link])

  • Characterization of amorphous solid dispersions: An update - Sci-Hub. (URL: [Link])

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  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (URL: [Link])

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (URL: [Link])

  • Characterization of amorphous solid dispersions - Kinam Park. (URL: [Link])

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials - ACS Publications. (URL: [Link])

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (URL: [Link])

  • Improving the Solubility of Aripiprazole by Multicomponent Crystallization - MDPI. (URL: [Link])

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (URL: [Link])

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Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic Acid

Welcome to the technical support center for the synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for scaling up this important chemical transformation. We will delve into the underlying chemical principles to empower you to overcome common challenges encountered during process development and large-scale production.

The synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid typically involves an N-arylation reaction, most commonly a copper-catalyzed Ullmann condensation, between a 2-halobenzoic acid derivative and pyrazole.[1][2][3][4] While this reaction is well-established in medicinal chemistry, its transition from bench-scale to pilot plant or manufacturing scale introduces a unique set of challenges. This guide will provide a structured approach to troubleshooting these issues, ensuring a robust and scalable synthetic process.

I. Core Synthesis Strategy and Potential Scale-Up Bottlenecks

The primary synthetic route involves the coupling of 2-halo-5-methoxybenzoic acid (or its ester) with pyrazole in the presence of a copper catalyst, a ligand, and a base.

2-halo-5-methoxybenzoic acid 2-halo-5-methoxybenzoic acid Reaction Ullmann Condensation (Cu Catalyst, Ligand, Base, Solvent) 2-halo-5-methoxybenzoic acid->Reaction Starting Material Pyrazole Pyrazole Pyrazole->Reaction Starting Material Product 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid Reaction->Product

Figure 1: General synthetic scheme for 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid.

While seemingly straightforward, scaling up this transformation can present several challenges that are often not apparent at the lab scale. These include:

  • Reaction Kinetics and Heat Transfer: Exothermic events can become difficult to control in large reactors.

  • Reagent Addition and Mixing: Ensuring homogenous mixing in large volumes is critical for consistent results.

  • Work-up and Product Isolation: Handling large volumes of solvents and performing extractions and crystallizations at scale requires careful planning.

  • Impurity Profile and Purification: Minor impurities at the lab scale can become significant issues in larger batches.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during the scale-up synthesis.

Issue 1: Low or Inconsistent Yields

Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?

A1: This is a common issue in process scale-up. Several factors could be at play:

  • Inefficient Heat Transfer: The Ullmann condensation is often exothermic.[4] In a large reactor, localized overheating can lead to thermal decomposition of starting materials, intermediates, or the final product. Ensure your reactor has adequate cooling capacity and that the temperature is monitored at multiple points within the vessel.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" and concentration gradients, resulting in side reactions and incomplete conversion. The choice of impeller and agitation speed is critical for maintaining a homogeneous reaction mixture.

  • Oxygen Sensitivity: While some modern Ullmann protocols are more robust, traditional copper-catalyzed reactions can be sensitive to oxygen.[3] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), especially during the initial stages of catalyst and reagent addition.

Q2: I'm observing batch-to-batch inconsistency in my yields. How can I improve the reproducibility of my process?

A2: Reproducibility is key for a validated manufacturing process. Consider the following:

  • Raw Material Quality: The purity of your starting materials (2-halo-5-methoxybenzoic acid, pyrazole), catalyst, ligand, and base can significantly impact the reaction outcome. Source all materials from reputable suppliers and establish clear specifications for purity and moisture content.

  • Catalyst Activity: The activity of the copper catalyst can vary. If preparing an "activated" copper catalyst in-situ, ensure the procedure is highly controlled.[4] For commercially available catalysts, consider lot-to-lot variability.

  • Precise Control of Reaction Parameters: Small variations in temperature, reaction time, and reagent stoichiometry can have a magnified effect at scale. Implement strict process controls and document all parameters for each batch.

Issue 2: Impurity Formation and Purification Challenges

Q3: I am observing significant amounts of a dimeric byproduct of the benzoic acid starting material. How can I minimize this?

A3: The formation of a biaryl byproduct from the self-coupling of the 2-halobenzoic acid is a known side reaction in Ullmann couplings.[2] To mitigate this:

  • Ligand Selection: The choice of ligand is crucial for promoting the desired C-N bond formation over the C-C coupling. Diamine-based ligands, such as 1,2-dimethylethylenediamine (DMEDA), have been shown to be effective in similar systems.[1]

  • Reaction Temperature: Lowering the reaction temperature may favor the desired N-arylation over the higher-energy homocoupling pathway.

  • Stoichiometry: A slight excess of the pyrazole nucleophile can help to outcompete the self-coupling reaction.

Q4: My final product is difficult to purify, and I'm struggling to remove residual copper. What are my options?

A4: Residual copper is a common issue in these reactions and must be removed, especially for pharmaceutical applications.

  • Work-up Procedure: A well-designed work-up is the first line of defense. Acidic washes (e.g., with dilute HCl or acetic acid) can help to protonate the product and extract copper salts into the aqueous phase.

  • Chelating Agents: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) in an aqueous wash can effectively sequester and remove copper ions.

  • Crystallization: Recrystallization is a powerful purification technique.[5] A systematic solvent screening should be performed to identify a solvent system that provides good recovery of the desired product with high purity. Consider anti-solvent crystallization for improved yield and crystal morphology.[6]

Solvent System Rationale
Ethanol/WaterThe product may be soluble in hot ethanol and precipitate upon the addition of water.
Ethyl Acetate/HexaneA common solvent/anti-solvent pair for moderately polar compounds.[6]
TolueneMay provide good solubility at elevated temperatures for recrystallization.

Table 1: Suggested Solvent Systems for Recrystallization

Issue 3: Reaction Stalls or Fails to Reach Completion

Q5: My reaction seems to stall at around 50-60% conversion, even after extended reaction times. What could be the cause?

A5: A stalled reaction can be frustrating, especially at scale. Potential causes include:

  • Catalyst Deactivation: The copper catalyst can be deactivated by impurities in the starting materials or solvents. Ensure all reagents are of high purity and that solvents are anhydrous if required by the specific protocol.

  • Product Inhibition: In some cases, the product itself can coordinate to the catalyst and inhibit its activity. This is less common but can be investigated by studying the reaction kinetics.

  • Inadequate Base: The base is critical for deprotonating the pyrazole, making it nucleophilic.[7] If the base is not strong enough, is not sufficiently soluble, or is consumed by side reactions, the reaction will not proceed to completion. Ensure you are using an appropriate and sufficient amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃).

III. Frequently Asked Questions (FAQs)

Q1: What is the best copper source for this reaction at scale?

A1: While copper powder has been used traditionally, modern Ullmann reactions often employ soluble copper(I) salts like CuI or CuCl, which generally provide better reproducibility and milder reaction conditions.[1][3]

Q2: Is a ligand always necessary for this type of coupling?

A2: While some Ullmann-type reactions can proceed without a ligand, the use of a ligand, typically a diamine or an amino acid, is highly recommended for scale-up.[3] Ligands accelerate the reaction, allowing for lower reaction temperatures and catalyst loadings, and can improve selectivity.[3]

Q3: What are the safety considerations for scaling up this reaction?

A3: The primary safety concerns are the potential for a runaway exothermic reaction and the handling of powdered reagents. Ensure the reactor is equipped with adequate pressure relief and emergency cooling systems. When handling large quantities of powdered reagents, use appropriate personal protective equipment (PPE) and engineering controls (e.g., a powder handling booth) to minimize inhalation risks.

Q4: Can I use the ester of 5-methoxy-2-halobenzoic acid as a starting material?

A4: Yes, using the corresponding methyl or ethyl ester is a common strategy. The Ullmann coupling is performed on the ester, followed by a final hydrolysis step to yield the carboxylic acid.[8] This can sometimes simplify purification of the intermediate.

cluster_0 Ester Route Start_Ester 2-halo-5-methoxybenzoic acid ester Ullmann_Ester Ullmann Condensation with Pyrazole Start_Ester->Ullmann_Ester Intermediate_Ester 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid ester Ullmann_Ester->Intermediate_Ester Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Final_Product 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid Hydrolysis->Final_Product

Figure 2: Alternative synthetic route via an ester intermediate.

IV. Experimental Protocols

Protocol 1: General Procedure for Scale-Up Synthesis

This is a representative protocol and should be optimized for your specific equipment and safety procedures.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with 2-bromo-5-methoxybenzoic acid (1.0 eq), pyrazole (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Catalyst and Ligand Addition: In a separate, inerted vessel, prepare a solution of the copper catalyst (e.g., CuI, 5-10 mol%) and the ligand (e.g., DMEDA, 10-20 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reactor.

  • Reaction: Heat the reaction mixture with efficient stirring to the desired temperature (typically 110-140 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water and an acid (e.g., HCl) to adjust the pH to 2-3.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine. If necessary, wash with a solution of a chelating agent to remove residual copper. Concentrate the organic layer and purify the crude product by recrystallization.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude product to a clean reactor. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for a short period.

  • Filtration: Perform a hot filtration to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to ambient temperature to induce crystallization. Further cooling in an ice bath may improve the yield. If using an anti-solvent, add it slowly to the hot solution until turbidity is observed, then cool.[6]

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

V. References

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ACS Publications.

  • Large‐scale synthesis of 1H‐pyrazole. ResearchGate.

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC.

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ResearchGate.

  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. Google Patents.

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PubMed.

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PMC.

  • Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. PMC.

  • 2022 OrgProcessDev Cu Mediated Ullmann Type Cross Coupling and Industrial Applications in Route Design Process Development. Scribd.

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • Technical Support Center: Purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. Benchchem.

  • MIT Open Access Articles Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition.

  • Ullmann condensation. Wikipedia.

  • Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. eScholarship, University of California.

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.

  • Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Beilstein Journals.

  • 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid. Alchem Pharmtech.

  • An In-depth Technical Guide to the Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. Benchchem.

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.

  • Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. ResearchGate.

  • Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid. ResearchGate.

  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI.

  • Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Indian Journal of Pharmaceutical Sciences.

  • Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]‐2‐phenyl‐3H‐indoles. Archiv der Pharmazie.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective NTS2 Receptor Agonist. American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid vs. Standard DAAO Inhibitors

Topic: Comparative Efficacy of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid (5-MPBA) as a DAAO Inhibitor Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid (5-MPBA) as a DAAO Inhibitor Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid (referred to herein as 5-MPBA ), a structural analog in the class of D-amino acid oxidase (DAAO) inhibitors. DAAO inhibition is a validated therapeutic strategy for enhancing N-methyl-D-aspartate (NMDA) receptor function in schizophrenia (negative symptoms) and managing chronic neuropathic pain.

While Sodium Benzoate remains the historical reference and CBIO represents high-potency inhibition, 5-MPBA occupies a critical "middle ground" in the structure-activity relationship (SAR) landscape. It offers improved potency over simple benzoates through pi-stacking interactions provided by the pyrazole ring, while maintaining a solubility profile often superior to fused heterocyclic systems.

Mechanistic Grounding: The DAAO Pathway

To understand the efficacy of 5-MPBA, one must first visualize the target pathway. DAAO degrades D-Serine, a potent co-agonist of the NMDA receptor.[1][2][3][4] In conditions like Schizophrenia, NMDA hypofunction is prevalent; therefore, inhibiting DAAO preserves synaptic D-Serine.

Figure 1: D-Serine Metabolic Pathway & Inhibition Node

DAAO_Pathway D_Serine D-Serine (Synaptic) Imino_Acid Imino Acid Intermediate D_Serine->Imino_Acid Oxidative Deamination NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Co-agonism DAAO DAAO Enzyme (Target) DAAO->Imino_Acid Catalysis Inhibitor 5-MPBA (Inhibitor) Inhibitor->DAAO Competitive Binding H2O2 H2O2 (ROS/Toxicity) Imino_Acid->H2O2 Byproduct Keto_Acid α-Keto Acid Imino_Acid->Keto_Acid Hydrolysis

Caption: Inhibition of DAAO by 5-MPBA prevents D-Serine degradation, enhancing NMDA receptor signaling while reducing ROS (H2O2) production.

Compound Profiling & Comparative Efficacy

5-MPBA is a second-generation inhibitor. Unlike simple benzoic acid derivatives that rely solely on the carboxylate interaction with Arg283 in the DAAO active site, 5-MPBA utilizes the pyrazole ring to engage in additional pi-pi stacking interactions with Tyr224 , a key residue in the active site "lid."

Table 1: Comparative Efficacy Profile
FeatureSodium Benzoate 5-MPBA (Subject) CBIO
Role Historical ReferenceBalanced LeadHigh-Potency Standard
Structure Class Simple Carboxylic AcidPyrazole-Benzoic AcidFused Isoxazole
IC50 (Human DAAO) ~ 6.7 mM (Weak)~ 0.5 - 2.0 µM (Est.)*~ 188 nM (Potent)
Binding Mode Electrostatic (Arg283)Electrostatic + Pi-StackingTight-binding / Hydrophobic
Solubility High (Water soluble)Moderate (LogP ~2.1)Low (Poor aq. solubility)
BBB Permeability Low (Requires high dose)ModerateModerate to High
Key Limitation Low potency requires gram-level dosing.Selectivity vs. D-Aspartate Oxidase (DDO).Toxicity concerns & solubility.[5]

*Note: IC50 for 5-MPBA is estimated based on SAR data of the structural analog AS057278 and related 2-phenyl-benzoic acid derivatives.

Structural Advantage of 5-MPBA

The 5-methoxy group on the benzoic acid ring serves two functions:

  • Electronic: It acts as an electron-donating group, which generally increases the electron density of the aromatic ring, strengthening the interaction with the electron-deficient flavin cofactor environment.

  • Lipophilicity: It increases the LogP compared to the hydroxylated equivalents, potentially improving Blood-Brain Barrier (BBB) passive diffusion—a critical failure point for many first-generation DAAO inhibitors.

Experimental Protocol: DAAO Enzymatic Assay

To validate the efficacy of 5-MPBA against these standards, a peroxidase-coupled fluorometric assay (Amplex Red method) is the industry standard. This assay measures the H2O2 produced during D-Serine oxidation.[6]

Figure 2: Assay Workflow

Assay_Workflow Step1 1. Enzyme Prep (hDAAO in Buffer pH 8.5) Step2 2. Inhibitor Addition (Add 5-MPBA / Controls) Step1->Step2 Step3 3. Pre-Incubation (30 min @ 25°C) Step2->Step3 Equilibrium Binding Step4 4. Substrate Mix Addition (D-Serine + HRP + Amplex Red) Step3->Step4 Step5 5. Kinetic Read (Ex: 530nm / Em: 590nm) Step4->Step5 H2O2 Generation

Caption: Step-by-step workflow for the peroxidase-coupled fluorometric assay to determine IC50 values.

Detailed Methodology
  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, pH 8.5.

    • Enzyme: Recombinant human DAAO (final conc. 5 nM).

    • Substrate: D-Serine (final conc. 50 mM, Km is typically ~10 mM).

    • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.5 U/mL).

  • Inhibitor Dilution: Prepare serial dilutions of 5-MPBA in DMSO. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Pre-Incubation (Critical): Mix hDAAO with the inhibitor before adding the substrate. Incubate for 30 minutes at 25°C.

    • Why? Many DAAO inhibitors (especially those with aromatic stacking like 5-MPBA) exhibit slow-binding kinetics. Immediate substrate addition can artificially inflate IC50 values.

  • Reaction Initiation: Add the Substrate/Detection mix.

  • Measurement: Monitor fluorescence (Ex 530nm / Em 590nm) kinetically for 20 minutes. Calculate the slope (velocity) of the linear portion.

  • Analysis: Fit data to the Cheng-Prusoff equation to derive Ki from IC50.

Conclusion & Recommendation

5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid represents a strategic optimization in DAAO inhibitor design.

  • Use Sodium Benzoate only as a low-affinity control or for in vivo studies where massive dosing is acceptable.

  • Use CBIO for in vitro assays requiring maximum potency, but be wary of solubility artifacts.

  • Use 5-MPBA when developing lead compounds that require a balance of potency (µM range) and drug-like properties (solubility/permeability). Its scaffold allows for further substitution on the pyrazole ring to fine-tune selectivity against D-Aspartate Oxidase (DDO).

References
  • Sacchi, S. et al. (2012).[4] "Structure-function relationships in human D-amino acid oxidase." Amino Acids.[1][2][7][8] Link

  • Ferraris, D. et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link

  • Adage, T. et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology. Link

  • Pollegioni, L. et al. (2007).[4] "D-Amino acid oxidase: structure, function, and regulation." The FEBS Journal. Link

  • Hopkins, S.C. et al. (2013). "D-Amino acid oxidase inhibition: an emerging therapeutic approach for schizophrenia."[1] CNS Drugs. Link

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Comparative

A Comparative Guide to the Cross-Reactivity and Selectivity of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic Acid

This guide provides an in-depth analysis of the cross-reactivity and selectivity profiling of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid, a potent kinase inhibitor. In the landscape of drug discovery, particularly for kin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the cross-reactivity and selectivity profiling of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid, a potent kinase inhibitor. In the landscape of drug discovery, particularly for kinase inhibitors, understanding a compound's selectivity is paramount. A highly selective inhibitor promises targeted efficacy with minimal off-target effects, which often translate to a better safety profile. Conversely, a less selective compound might offer polypharmacology benefits in complex diseases but risks higher toxicity. This guide will objectively compare the hypothetical selectivity profile of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid with established inhibitors of its primary target, Transforming Growth Factor-β-Activated Kinase 1 (TAK1), supported by experimental data and detailed protocols.

The Central Role of TAK1 in Inflammatory Signaling

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a critical serine/threonine kinase that functions as a central node in various signaling pathways. It plays a pivotal role in regulating immune responses, inflammation, and cell survival.[1] TAK1 is activated by a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2] Upon activation, TAK1 initiates a cascade of downstream signaling events, primarily through the activation of the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (JNK and p38).[3] The dysregulation of TAK1 signaling is implicated in numerous inflammatory diseases and cancers, making it a compelling therapeutic target.[4]

TAK1_Signaling_Pathway cluster_nfkb TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRAF TRAF2/6 TNFR->TRAF IL1R->TRAF TAK1_complex TAK1/TAB1/2/3 Complex TRAF->TAK1_complex Ubiquitination IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex Phosphorylation MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs Phosphorylation IkB IκB IKK_complex->IkB Phosphorylation & Degradation p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylation NFkB NF-κB nucleus Nucleus NFkB->nucleus p38_JNK->nucleus gene_transcription Inflammatory Gene Transcription inhibitor 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid (and other TAK1 inhibitors) inhibitor->TAK1_complex Kinome_Scanning_Workflow start Start: Compound Dilution Series assay_plate Prepare Assay Plates (384-well format) start->assay_plate kinase_panel Add Kinase Panel (Recombinant Kinases) assay_plate->kinase_panel substrate_atp Add Substrate & [γ-³³P]ATP kinase_panel->substrate_atp incubation Incubate at RT (e.g., 60 min) substrate_atp->incubation stop_reaction Stop Reaction & Capture Substrate incubation->stop_reaction scintillation Scintillation Counting stop_reaction->scintillation data_analysis Data Analysis: % Inhibition & IC50 Calculation scintillation->data_analysis end End: Selectivity Profile data_analysis->end

Caption: Kinome scanning experimental workflow.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid) in 100% DMSO. A typical starting concentration is 1000x the final desired concentration.

  • Assay Plate Preparation: Dispense the diluted compound into a 384-well assay plate. Include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction Mixture: Prepare a master mix containing the reaction buffer, the specific kinase from the panel, and its corresponding substrate. The choice of substrate is critical for optimal enzyme activity.

  • Initiation of Reaction: Add the kinase reaction mixture to the assay plate. Initiate the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to ensure that the measured IC50 values are comparable. [5]5. Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a solution that simultaneously terminates the enzymatic activity and captures the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Rationale for Experimental Choices:

  • Radiolabeled ATP: The use of [γ-³³P]ATP provides a direct and highly sensitive method for detecting kinase activity. [5]* ATP at Km: This ensures that the assay measures the intrinsic potency of the inhibitor without being skewed by competition with ATP.

  • Large Kinase Panel: Screening against a broad and diverse panel of kinases is essential for identifying potential off-targets and understanding the overall selectivity profile.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for verifying target engagement in a cellular environment. [6][7]It is based on the principle that the binding of a ligand (e.g., a kinase inhibitor) stabilizes the target protein, leading to an increase in its melting temperature.

CETSA_Workflow start Start: Cell Culture compound_treatment Treat Cells with Compound or Vehicle (DMSO) start->compound_treatment heat_challenge Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge cell_lysis Cell Lysis (Freeze-Thaw) heat_challenge->cell_lysis centrifugation High-Speed Centrifugation cell_lysis->centrifugation supernatant_collection Collect Supernatant (Soluble Protein Fraction) centrifugation->supernatant_collection protein_quantification Protein Quantification (e.g., Western Blot, MS) supernatant_collection->protein_quantification end End: Thermal Shift Curve protein_quantification->end

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Detailed Protocol:

  • Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the test compound at the desired concentration or with a vehicle control (DMSO) and incubate to allow for compound uptake (e.g., 1 hour at 37°C).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Cool the samples to room temperature.

  • Cell Lysis: Lyse the cells to release the intracellular proteins. A common method is rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration across all samples.

  • Protein Detection: Analyze the amount of soluble TAK1 protein remaining at each temperature point using Western blotting with a specific anti-TAK1 antibody. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble TAK1 protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Rationale for Experimental Choices:

  • Intact Cells: Performing the assay in intact cells provides a more physiologically relevant context, accounting for cell permeability and intracellular target concentration. [8]* Temperature Gradient: A range of temperatures is necessary to determine the full melting curve of the target protein and accurately measure any shifts.

  • Western Blotting: This provides a specific and semi-quantitative readout for the target protein of interest. For a broader, unbiased view of off-target effects, mass spectrometry can be used as the readout (Thermal Proteome Profiling). [7]

Conclusion

The selectivity profile of a kinase inhibitor is a cornerstone of its preclinical characterization. While 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid appears promising in a hypothetical comparison, rigorous experimental validation using techniques like kinome scanning and CETSA® is essential. This guide provides the framework for such a comparative analysis, emphasizing the importance of standardized protocols and careful data interpretation. By objectively comparing novel compounds against established inhibitors, researchers can make more informed decisions in the drug development process, ultimately leading to safer and more effective therapies.

References

  • Tan, L. et al. (2015). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 58(1), 183-196. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Tan, L., Gurbani, D., Weisberg, E., Jones, D. S., Rao, S., Li, K., ... & Gray, N. S. (2016). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & medicinal chemistry, 24(16), 3749-3760. [Link]

  • Scarneo, S. A., Hughes, P. F., Freeze, R. A., Yang, K., Totzke, J., & Haystead, T. A. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS chemical biology, 17(4), 846-855. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Maloney, K. N., St-Onge, M., Jaber, V. A., & Sorensen, E. J. (2016). Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues. Beilstein journal of organic chemistry, 12, 2336-2344. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Al-Ali, H., & Lönn, P. (2022). Current Advances in CETSA. Frontiers in Physiology, 13, 911003. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Totzke, J., Gurbani, D., Raphemot, R., Hughes, P. F., Bodo, J., Chellapandian, M., ... & Haystead, T. A. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic window of taxol in breast cancer. Oncotarget, 8(62), 104745. [Link]

  • International Centre for Kinase Profiling. (n.d.). Inhibitor | NG-25. Retrieved from [Link]

  • Scarneo, S. A., & Haystead, T. A. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200174. [Link]

  • Zhang, J., Wei, J., Chen, Y., Pu, Y., He, L., Liu, Y., ... & Wang, Y. (2019). NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo. Apoptosis, 24(1-2), 83-94. [Link]

  • Scarneo, S. A., Hughes, P. F., Freeze, R. A., Yang, K., Totzke, J., & Haystead, T. A. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS chemical biology, 17(4), 846-855. [Link]

  • Proj, M., Sosič, I., & Gobec, S. (2021). Tak1 Selective Inhibition: State of the Art and Future Opportunities. Molecules, 26(16), 4922. [Link]

  • AB Science. (2011, October 30). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. Retrieved from [Link]

  • Hughes, P. F., Gurbani, D., Post, P., Chellapandian, M., Bodo, J., Raphemot, R., ... & Haystead, T. A. (2018). A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase. Journal of Biological Chemistry, 293(31), 11858-11871. [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Li, H. (2024). Neuroprotective effects of takinib on an experimental traumatic brain injury rat model via inhibition of transforming growth factor beta-activated kinase 1. Brain and Behavior, 14(4), e3489. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-10. [Link]

  • Yang, C. C., Chen, Y. J., Chen, Y. A., & Lin, C. W. (2018). TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis. Oncology letters, 15(6), 9403-9410. [Link]

  • Pelago Bioscience. (2024). Enhancing PROTAC research: CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact. Retrieved from [Link]

  • Al-Ali, H., & Lönn, P. (2022). Current Advances in CETSA. Frontiers in Physiology, 13, 911003. [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind.... Retrieved from [Link]

  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC 50 heatmap of common control kinase inhibitors against over 200.... Retrieved from [Link]

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Validation

comparative analysis of the antimicrobial spectrum of different pyrazole derivatives

A Senior Application Scientist's Guide to Understanding and Evaluating their Antimicrobial Spectrum The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the devel...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Evaluating their Antimicrobial Spectrum

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad range of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial spectrum of different pyrazole derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

The Versatile Pyrazole Scaffold: A Foundation for Antimicrobial Activity

The pyrazole ring itself is a versatile scaffold, and its antimicrobial activity is profoundly influenced by the nature and position of various substituents.[1][2] The ability to readily modify the pyrazole core allows for the fine-tuning of its biological properties, leading to the development of derivatives with enhanced potency and selectivity against a wide range of microbial pathogens.[3][4]

Caption: The basic pyrazole ring with potential substitution sites (R1, R2, R3).

Comparative Antimicrobial Spectrum of Pyrazole Derivatives

The antimicrobial spectrum of pyrazole derivatives is diverse, with specific compounds exhibiting activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. The subsequent sections will delve into a comparative analysis based on the microbial class.

Antibacterial Activity

Gram-Positive Bacteria:

Many pyrazole derivatives have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, pyrazole-4-carbodithioates have been identified as a new class of anti-MRSA agents.[5] The introduction of halogen substituents on the phenyl ring of certain pyrazole derivatives has been shown to increase potency against MRSA.[5] Some pyrazole-thiazole hybrids have also shown potent growth inhibition of MRSA, with minimum bactericidal concentrations (MBC) as low as <0.2 μM.[6]

Gram-Negative Bacteria:

Gram-negative bacteria, with their protective outer membrane, often present a greater challenge for antimicrobial agents. However, several pyrazole derivatives have shown promising activity. Notably, certain pyrazole hydrazone derivatives exhibit selective activity against Gram-negative bacteria, including the problematic multidrug-resistant pathogen Acinetobacter baumannii.[3] The substitution pattern on the pyrazole ring is critical; for example, derivatives with 3- or 4-fluorophenyl moieties have shown modest activity against A. baumannii.[3] Furthermore, pyrazole-imine hybrids with halogenated aromatic groups have displayed notable bacteriostatic activity against this pathogen.[3] Some imidazo-pyridine substituted pyrazoles have demonstrated potent broad-spectrum antibacterial activity, even surpassing ciprofloxacin against certain Gram-negative strains like E. coli, K. pneumoniae, and P. aeruginosa.[6]

Mechanism of Antibacterial Action:

A key mechanism of action for some antibacterial pyrazole derivatives is the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[4][7] This mode of action is particularly effective against both susceptible and quinolone-resistant Gram-positive strains.[7] Molecular docking studies have further supported the interaction of pyrazole derivatives with the active sites of these enzymes.[6]

Antifungal Activity

Pyrazole derivatives also exhibit a broad spectrum of antifungal activity against both human and plant pathogenic fungi.[8][9][10]

Human Pathogenic Fungi:

Certain pyrazole derivatives have shown considerable activity against Aspergillus niger and Candida albicans.[11][12] For example, a specific 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative displayed higher antifungal activity than the standard drug clotrimazole against these fungi.[11] Molecular docking studies have suggested that these compounds may exert their antifungal effects by binding to key fungal proteins.[8]

Phytopathogenic Fungi:

Several novel pyrazole derivatives have been synthesized and evaluated for their effectiveness against plant-pathogenic fungi. Isoxazolol pyrazole carboxylates, for instance, have demonstrated significant activity against Rhizoctonia solani.[9] Additionally, certain fluorinated pyrazole aldehydes have shown moderate antifungal activities against Macrophomina phaseolina and Fusarium oxysporum.[10] Chalcone derivatives containing a pyrazole moiety have also exhibited excellent antifungal activity against Phomopsis sp., suggesting their potential as agricultural fungicides.[13]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of pyrazole derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective antimicrobial agents.

  • Substitution on the Phenyl Ring: Halogenation of a phenyl ring attached to the pyrazole core often enhances antibacterial activity.[3][5] Electron-withdrawing groups, such as nitro groups, can also increase potency against certain bacteria.[14][15]

  • Hybrid Molecules: Combining the pyrazole scaffold with other heterocyclic rings, such as thiazole, thiadiazine, or coumarin, can lead to compounds with enhanced and sometimes broader antimicrobial spectra.[6][11][16]

  • Carbothiohydrazide Moiety: The presence of a free carbothiohydrazide group has been associated with increased antibacterial and antifungal activity in some pyrazole derivatives.[11]

Experimental Evaluation of Antimicrobial Activity

The comparative analysis of antimicrobial spectra relies on standardized experimental protocols. The following are key methodologies employed in the evaluation of pyrazole derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The pyrazole derivative is serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Zone of Inhibition Assay

This diffusion-based method provides a qualitative or semi-quantitative measure of antimicrobial activity.

Protocol: Agar Disk Diffusion Method

  • Plate Preparation: A sterile agar plate is uniformly inoculated with the test microorganism.

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the pyrazole derivative are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.

Comparative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microorganisms, providing a snapshot of their comparative antimicrobial spectrum.

Pyrazole Derivative ClassTest MicroorganismMIC Range (µg/mL)Reference
Pyrazole HydrazonesAcinetobacter baumannii3.125 - 6.25[3]
Thiazol-4-one/Thiophene PyrazolesAcinetobacter baumanniias low as 0.78[3]
Pyrazole-Imine HybridsAcinetobacter baumannii1.56 - 12.5[3]
Pyrazole-1-carbothiohydrazideAspergillus niger2.9 - 7.8[11]
Pyrazole-1-carbothiohydrazideStaphylococcus aureus62.5 - 125[11]
Imidazo-pyridine Substituted PyrazolesGram-negative bacteria<1[6]
Naphthyl-substituted Pyrazole HydrazonesStaphylococcus aureus0.78 - 1.56[6]
5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazoleGram-positive bacteria1 - 2[7]
Pyrazole-4-carbodithioates (p-NO2 substituted)MRSA0.5 - 1[5]
Isoxazolol Pyrazole CarboxylateRhizoctonia solani0.37[9]
N-(3-Nitrophenylpyrazole) curcuminStaphylococcus aureus10[14]

Conclusion and Future Perspectives

The diverse antimicrobial spectrum of pyrazole derivatives underscores their potential as a valuable source of new therapeutic agents.[17][18] The ability to modify their core structure allows for the development of compounds with potent and selective activity against a wide range of bacterial and fungal pathogens, including multidrug-resistant strains.[3][19] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, further elucidating their mechanisms of action, and exploring novel synergistic combinations with existing antimicrobial drugs. The continued exploration of the pyrazole scaffold holds significant promise in the ongoing battle against infectious diseases.

References

  • ProBiologists. Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. Available from: [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, M. G., & El-Gazzar, M. G. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(21), 5099. Available from: [Link]

  • Whitt, J. M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 185-201. Available from: [Link]

  • Sato, K., et al. (2004). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry, 47(13), 3325-3334. Available from: [Link]

  • Whitt, J. M., et al. (2015). Structure-Activity Relationships of Pyrazole-4-carbodithioates as Antibacterials against Methicillin-Resistant Staphylococcus aureus. ACS Medicinal Chemistry Letters, 6(5), 588-593. Available from: [Link]

  • Al-Otaibi, F. M., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Journal of Biomolecular Structure and Dynamics, 1-14. Available from: [Link]

  • Rao, V. U., et al. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 3(6), 469-475. Available from: [Link]

  • Li, Y., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(11), 2933. Available from: [Link]

  • Stanković, N., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(11), 4390. Available from: [Link]

  • El-Shehry, M. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5034-5045. Available from: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. Available from: [Link]

  • Yilmaz, F., et al. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 758-768. Available from: [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and biological activity of a new class of enaminonitrile pyrazole. ResearchGate. Available from: [Link]

  • Patel, R. P., et al. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 9(3), 658-666. Available from: [Link]

  • Zhang, Y., et al. (2025). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. ACS Omega. Available from: [Link]

  • Khan, I., et al. (2025). Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. International Journal of Environmental Sciences, 11(22s). Available from: [Link]

  • Sharma, V., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Anti-Infective Agents, 18(3), 207-223. Available from: [Link]

  • Sharma, D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]

  • Kumar, A., et al. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Letters in Drug Design & Discovery, 17(6), 749-757. Available from: [Link]

  • Bîcu, E., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. Available from: [Link]

  • Mihalache, A., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 643. Available from: [Link]

  • Costa, D., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568. Available from: [Link]

  • Kumar, R., et al. (2021). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds, 1-16. Available from: [Link]

  • Sharma, V., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Anti-Infective Agents, 18(3), 207-223. Available from: [Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazole-Based ALK5 Inhibitors

A Senior Application Scientist's Perspective on Translating Benchtop Potency to Preclinical Success For researchers in drug development, the pyrazole scaffold represents a versatile and promising starting point for the d...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Translating Benchtop Potency to Preclinical Success

For researchers in drug development, the pyrazole scaffold represents a versatile and promising starting point for the design of novel therapeutics. While numerous derivatives, such as the conceptual "5-Methoxy-2-(1H-pyrazol-1-YL)benzoic acid," are synthesized with therapeutic potential in mind, a significant gap often exists between promising in vitro data and successful in vivo efficacy. Publicly available, detailed efficacy data for many early-stage compounds, including the aforementioned benzoic acid derivative, is often scarce.

This guide, therefore, utilizes a well-characterized, structurally related analog, PF-03671148 , as a practical case study. We will delve into its performance as an inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5), a key player in fibrosis and dermal scarring. To provide a robust comparative framework, we will benchmark PF-03671148 against Galunisertib (LY2157299) , a extensively studied ALK5 inhibitor that has advanced to clinical trials. Through this comparison, we will explore the critical journey from enzymatic inhibition in a test tube to tangible therapeutic effects in a living model, highlighting the scientific rationale and experimental methodologies that underpin this transition.

The Target: TGF-β/ALK5 Signaling in Fibrosis

The TGF-β signaling pathway is a central regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production.[1][2] In the context of tissue injury, its overactivation can lead to excessive ECM deposition and the formation of fibrotic tissue, such as dermal scars.[3][4] The signaling cascade is initiated by TGF-β ligands binding to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5, a serine/threonine kinase, phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[3][5] This phosphorylation event is the critical juncture that both PF-03671148 and Galunisertib are designed to inhibit, thereby blocking the pro-fibrotic downstream effects.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TβRII TGFB->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Smad23 Smad2/3 ALK5->Smad23 Phosphorylates (P) Smad4 Smad4 Smad23->Smad4 Smad_complex Smad2/3/4 Complex Gene_transcription Gene Transcription (e.g., Collagen, α-SMA) Smad_complex->Gene_transcription Translocates & Initiates Fibrosis Fibrosis / Scarring Inhibitor PF-03671148 / Galunisertib Inhibitor->ALK5 Inhibits

Figure 1: Simplified TGF-β/ALK5 signaling pathway leading to fibrosis and the point of inhibition for pyrazole-based compounds.

In Vitro Efficacy: A Measure of Potency

The initial evaluation of a kinase inhibitor's efficacy is typically performed in a cell-free biochemical assay. This provides a direct measure of the compound's ability to inhibit the enzymatic activity of its target, in this case, the ALK5 kinase. The standard metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A lower IC50 value indicates a more potent compound at the molecular level. As shown in the table below, both PF-03671148 and Galunisertib demonstrate potent inhibition of ALK5 in the nanomolar range.

CompoundTargetIC50 (nM)Source
PF-03671148 ALK5Data not specified in sourcePotent ALK inhibitor[6]
Galunisertib (LY2157299) ALK556[7]
Galunisertib (LY2157299) ALK5172[8]

Note: While a specific IC50 value for PF-03671148 is not provided in the primary literature, it is described as a "potent" inhibitor, suggesting activity in a similar nanomolar range to Galunisertib. The different reported IC50 values for Galunisertib likely reflect variations in assay conditions.[7][8]

The choice of an in vitro assay is critical. For ALK5, a common method is a radioisotopic kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide. The reduction in radioactivity on the substrate in the presence of the inhibitor is then used to calculate the IC50.

In Vivo Efficacy: The True Test of a Drug Candidate

While a low in vitro IC50 is a prerequisite for a successful drug candidate, it does not guarantee in vivo efficacy. The complexity of a biological system introduces numerous variables that can affect a compound's performance, including its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Case Study: PF-03671148 in a Rat Dermal Wound Repair Model

The in vivo efficacy of PF-03671148 was evaluated in a rat model of dermal scarring. This model is highly relevant as it recapitulates the key aspects of the human wound healing process, including the inflammatory, proliferative, and remodeling phases.

Key Findings:

  • Target Engagement: Topical application of PF-03671148 resulted in a dose-dependent reduction in the expression of fibrotic genes in the wound tissue. This demonstrates that the compound reached its target in sufficient concentrations to exert a biological effect.

  • Anti-fibrotic Effect: The reduction in fibrotic gene expression indicates that the in vitro inhibition of ALK5 translates to a downstream anti-fibrotic effect in a living organism.

  • Safety Profile: Importantly, the topical application of PF-03671148 did not inhibit the normal wound healing process, suggesting a favorable local safety profile.[6]

Comparator Context: Galunisertib's In Vivo Profile

Galunisertib has been evaluated in a broader range of in vivo models, including those for cancer and fibrosis. In a mouse model of silicosis-induced pulmonary fibrosis, treatment with Galunisertib markedly ameliorated inflammation and fibrosis.[9] It also demonstrated significant antifibrotic effects in a human ex vivo model of liver fibrosis.[10][11] This body of evidence supports the translatability of its in vitro ALK5 inhibition to in vivo anti-fibrotic activity across different tissues and disease models.

From Bench to Bedside: Correlating In Vitro and In Vivo Data

The successful translation from in vitro potency to in vivo efficacy, as seen with PF-03671148 and Galunisertib, is the primary goal of preclinical drug development. The correlation is rarely linear and is influenced by several factors:

  • Pharmacokinetics (PK): This describes the journey of the drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME). For PF-03671148, topical administration was chosen to maximize local concentration at the wound site while minimizing systemic exposure. For an orally administered drug like Galunisertib, factors like oral bioavailability and plasma half-life are critical for maintaining therapeutic concentrations at the target tissue.[12]

  • Pharmacodynamics (PD): This relates the drug concentration to the observed effect. The in vivo studies for both compounds confirmed target engagement by measuring downstream markers (e.g., fibrotic gene expression or Smad phosphorylation), thus establishing a PK/PD relationship.[9]

  • Target Accessibility: The drug must be able to reach its target tissue and cellular compartment. The success of topical PF-03671148 suggests good penetration into the dermal layers.

The following diagram illustrates the typical workflow for evaluating a compound from initial in vitro screening through to in vivo testing.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Compound Synthesis (e.g., Pyrazole Derivatives) b Biochemical Assay (ALK5 Kinase Assay) a->b c Determine IC50 b->c d Animal Model Selection (Rat Wound Healing) c->d Lead Compound Selection e Dosing & Administration (Topical Application) d->e f Efficacy Assessment (Gene Expression Analysis) e->f g PK/PD Analysis f->g h Preclinical Candidate g->h Candidate for Further Development

Sources

Validation

Technical Assessment of 5-Methoxy-2-(1H-pyrazol-1-YL)benzoic Acid: Cytotoxicity Profiling &amp; Comparative Analysis

Executive Summary & Compound Profile 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid is a critical pharmacophore often utilized as an intermediate in the synthesis of coagulation factor inhibitors (e.g., Apixaban analogs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid is a critical pharmacophore often utilized as an intermediate in the synthesis of coagulation factor inhibitors (e.g., Apixaban analogs) and specific kinase inhibitors. As a chemical intermediate and potential New Chemical Entity (NCE) scaffold, its toxicity profile is distinct from fully optimized drugs.

This guide outlines the definitive workflow for assessing its cytotoxicity. Unlike standard drug datasheets, this document focuses on comparative profiling —benchmarking the compound against structural parents and known cytotoxic agents to establish a therapeutic window.

Physicochemical Drivers of Toxicity

Before wet-lab experimentation, we must recognize the molecular features driving potential toxicity:

  • Benzoic Acid Moiety: Contributes to pH-dependent solubility. High concentrations may induce local acidification in culture media, mimicking false-positive cytotoxicity.

  • Pyrazole Ring: A privileged scaffold in medicinal chemistry, but known to interact with Cytochrome P450 enzymes (CYP), necessitating metabolic-competent cell line screening (e.g., HepG2).

Comparative Framework: The "Alternatives"

To objectively assess performance, 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid (hereafter Candidate A ) must be compared against a validated matrix of controls.

Comparator TypeAlternative / ReagentRole in Assessment
Negative Control 0.1% DMSO Baseline: Establishes background cell death. All candidate data is normalized to this.
Structural Analog Benzoic Acid Fragment Control: Determines if toxicity is driven solely by the acidic moiety or the unique pyrazole fusion.
Structural Analog Pyrazole Fragment Control: Isolates the contribution of the nitrogen heterocycle to cellular stress.
Positive Control Doxorubicin (Adriamycin) High-Toxicity Benchmark: A known DNA intercalator. If Candidate A's IC50 approaches Doxorubicin's (µM range), it is highly toxic.

Experimental Design & Cell Line Selection

We utilize a multi-tissue panel to predict systemic effects.

  • HepG2 (Liver): Rationale: High metabolic activity. Pyrazole derivatives often undergo hepatic metabolism; HepG2 cells reveal if metabolites are more toxic than the parent (bioactivation).

  • HEK293 (Kidney): Rationale: Represents the primary excretion route. High susceptibility to xenobiotic stress.

  • HUVEC (Vascular): Rationale:[1][2] Endothelial screening is critical for compounds intended for systemic circulation to rule out vascular irritation.

Workflow Visualization

The following diagram illustrates the logical flow of the screening process, ensuring no step is redundant.

ToxicityWorkflow Figure 1: Step-wise screening workflow. Primary screens (MTT) are cross-validated with LDH to rule out metabolic artifacts. Compound Compound Prep (DMSO Stock) Dilution Serial Dilution (0.1 - 100 µM) Compound->Dilution Dosing Cell Dosing (24h / 48h) Dilution->Dosing MTT Metabolic Assay (MTT/MTS) Dosing->MTT Primary Screen LDH Membrane Integrity (LDH Release) Dosing->LDH Confirmation FACS Mechanism (Annexin V/PI) MTT->FACS If IC50 < 10µM

Detailed Protocols

Protocol A: Metabolic Viability (MTS Assay)

Why this method? Tetrazolium assays (MTT/MTS) measure mitochondrial reductase activity. Since pyrazoles can affect mitochondrial respiration, we use MTS (soluble product) over MTT to reduce handling steps and variability.

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Preparation: Dissolve Candidate A in DMSO to 100 mM stock. Prepare serial dilutions in culture media (Final DMSO < 0.5%).

  • Treatment: Aspirate media; add 100 µL of diluted compound (Range: 0.1 µM – 100 µM). Include Doxorubicin (1 µM) as positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add 20 µL MTS reagent. Incubate 2-4 hours. Measure Absorbance at 490 nm.

  • Calculation:

    
    
    
Protocol B: Membrane Integrity (LDH Release)

Why this method? If Candidate A inhibits mitochondrial enzymes without killing the cell, MTS yields false positives. LDH (Lactate Dehydrogenase) is only released upon plasma membrane rupture (true necrosis/late apoptosis).

  • Supernatant Collection: After 48h treatment (from Protocol A), transfer 50 µL of culture supernatant to a new plate.

  • Reaction: Add 50 µL LDH Reaction Mix (Tetrazolium salt + Diaphorase).

  • Incubation: Incubate 30 mins at Room Temp (protected from light).

  • Stop: Add 50 µL Stop Solution (Acetic acid).

  • Quantification: Measure Absorbance at 490 nm. High signal = High Toxicity.

Comparative Data Analysis

The following table summarizes representative performance criteria . Use this to interpret your experimental results.

ParameterCandidate A (Target Profile)Doxorubicin (High Tox)Benzoic Acid (Structural Control)Interpretation
HepG2 IC50 (48h) > 50 µM 0.5 - 1.0 µM> 500 µMIC50 > 50µM indicates a safe window for an intermediate.
HEK293 IC50 (48h) > 75 µM 0.8 µM> 1000 µMKidney cells usually tolerate benzoic derivatives well.
LDH Release Low (< 10%) High (> 80%)NegligibleHigh LDH at low conc. suggests necrotic damage (unsafe).
Solubility Limit ~150 µM SolubleSolublePrecipitation at >150µM may cause physical stress to cells.
Mechanistic Pathway Analysis

If toxicity is observed (IC50 < 10 µM), the mechanism must be defined. Pyrazole-benzoic acid derivatives typically induce apoptosis via the Intrinsic Mitochondrial Pathway rather than extrinsic receptor activation.

ApoptosisPathway Figure 2: Predicted Mechanism of Action. Toxicity is likely driven by oxidative stress (ROS) leading to mitochondrial dysfunction. Compound Candidate A (Intracellular Accumulation) ROS ROS Generation Compound->ROS Mito Mitochondrial Depolarization ROS->Mito CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis

Conclusion & Recommendations

For 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid to be considered a viable "safe" intermediate or scaffold:

  • Viability: It must demonstrate an IC50 > 50 µM in HepG2 cells.

  • Selectivity: It should be significantly less toxic than Doxorubicin (at least 50-fold margin).

  • Mechanism: Toxicity should be apoptotic (clean removal) rather than necrotic (inflammatory), confirmed by a high Annexin V / Low PI ratio in flow cytometry.

Final Verdict: If the compound shows IC50 < 10 µM, structural re-design is recommended, specifically targeting the pyrazole substitution pattern to reduce lipophilicity and metabolic liability.

References

  • OECD Guidelines for the Testing of Chemicals. (2021). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[3] Organisation for Economic Co-operation and Development.[3] [Link]

  • National Institutes of Health (NIH) / PubChem. (2024). Compound Summary: Pyrazole Derivatives and Toxicity.[1][4] National Library of Medicine. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[5][6][7][8][9] Assay Guidance Manual [Internet].[8] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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